3-Chloro-5-fluoro-2-methoxypyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHVLJSIHWGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857094 | |
| Record name | 3-Chloro-5-fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-00-0 | |
| Record name | 3-Chloro-5-fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3-Chloro-5-fluoro-2-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative. While specific experimental data for this compound is limited in publicly available literature, this document compiles its fundamental molecular characteristics. In the absence of specific experimental protocols and biological data, this guide presents general methodologies for the synthesis, purification, and analysis of similar substituted pyridines, offering a foundational framework for researchers. Furthermore, it explores the potential biological relevance of substituted pyridines in drug discovery, providing context for future investigations into this specific molecule.
Core Chemical Properties
This compound is a pyridine derivative with chloro, fluoro, and methoxy substitutions. These functional groups are expected to influence its reactivity, polarity, and potential biological activity.
Physical and Chemical Data
Quantitative data for this compound is not extensively available. The following table summarizes the core known properties.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFNO | Appretech Scientific Limited[1] |
| Molecular Weight | 161.56 g/mol | Appretech Scientific Limited[1] |
| CAS Number | 1214377-00-0 | Appretech Scientific Limited[1] |
| Purity | ≥ 98% (commercially available) | Appretech Scientific Limited[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general understanding of the synthesis of substituted pyridines can be applied. The synthesis of related compounds often involves multi-step processes starting from commercially available pyridine precursors.
General Synthetic Approach
The synthesis of polysubstituted pyridines can be complex and often requires strategic introduction of functional groups. A plausible synthetic workflow for a compound like this compound might involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of this compound.
Potential Reactivity
The reactivity of this compound is dictated by its functional groups:
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Pyridine Ring: The nitrogen atom imparts basic properties and can be protonated or alkylated. The aromatic ring can undergo nucleophilic aromatic substitution, with the positions of the electron-withdrawing halogen atoms influencing the regioselectivity.
-
Chloro and Fluoro Groups: These halogens are good leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.
-
Methoxy Group: The methoxy group is an electron-donating group and can influence the electron density of the pyridine ring. It can potentially be cleaved to yield the corresponding hydroxypyridine.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the searched results. However, the following sections outline general methodologies commonly used for the synthesis, purification, and characterization of similar heterocyclic compounds.
General Synthesis of a Substituted Pyridine (Hypothetical)
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
Materials:
-
Appropriate pyridine precursor
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Fluorinating agent (e.g., Selectfluor)
-
Methoxylating agent (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Reagents for work-up (e.g., saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A solution of the starting pyridine precursor is prepared in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The halogenating and/or methoxylating reagents are added portion-wise or via a syringe pump at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with an appropriate aqueous solution (e.g., water or saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
General Purification and Analysis Workflow
The following diagram illustrates a typical workflow for the purification and analysis of a synthesized organic compound.
Caption: General workflow for purification and analysis of a synthesized chemical compound.
Spectroscopic Data (Predicted)
Specific spectroscopic data for this compound is not available. The following are predicted spectral characteristics based on its structure.
¹H NMR
The proton NMR spectrum is expected to show two aromatic protons on the pyridine ring, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. A singlet corresponding to the three protons of the methoxy group would also be present.
¹³C NMR
The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (Cl, F, OCH₃, and the ring nitrogen).
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.56 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the methoxy group or the halogen atoms.
Potential Applications in Drug Development
Substituted pyridines are a common scaffold in many biologically active compounds and approved drugs. Their ability to form hydrogen bonds, participate in pi-stacking interactions, and act as a bioisosteric replacement for a phenyl ring makes them valuable in medicinal chemistry.
Role of Halogen and Methoxy Substituents
-
Halogens (Cl, F): The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is often used to block metabolic sites and improve pharmacokinetic properties.
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a route for drug metabolism, potentially leading to active metabolites.
Potential Signaling Pathway Involvement (Hypothetical)
Given that substituted pyridines are present in a wide range of drugs, this compound could potentially interact with various biological targets. The following diagram illustrates a hypothetical interaction with a generic kinase, a common target for pyridine-containing drugs.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a chemical entity with potential for further exploration in research and development, particularly in the fields of medicinal and materials chemistry. While there is a notable absence of detailed experimental data in the public domain, this guide provides a foundational understanding of its core properties based on available information and knowledge of related compounds. The general experimental workflows and contextual information on the role of substituted pyridines in drug discovery are intended to serve as a valuable resource for researchers initiating studies on this and similar molecules. Further experimental investigation is required to fully elucidate the chemical and biological properties of this compound.
References
Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine
CAS Number: 1214377-00-0
This technical guide provides a comprehensive overview of 3-Chloro-5-fluoro-2-methoxypyridine, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and chemical synthesis. This document outlines its chemical properties, a detailed potential synthesis protocol, and a visual representation of the synthetic workflow.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. It should be noted that while the molecular formula and weight are definitive, other physical properties are often not extensively reported in publicly available literature and may be estimated based on structurally similar compounds.
| Property | Value |
| CAS Number | 1214377-00-0 |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
| Boiling Point | Data not available |
| Density | Data not available |
| ¹H NMR | Predicted shifts would show signals for the methoxy group protons and two aromatic protons. |
| ¹³C NMR | Predicted spectrum would show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. |
Table 1: Physicochemical Properties of this compound
Synthetic Protocol
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The following protocol is a representative method based on the synthesis of analogous 2-methoxypyridine derivatives. The starting material for this proposed synthesis is 2,3-dichloro-5-fluoropyridine.
Reaction Scheme:
Materials:
-
2,3-dichloro-5-fluoropyridine
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol (CH₃OH)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Reagents for work-up and purification (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with 2,3-dichloro-5-fluoropyridine and anhydrous methanol under an inert atmosphere.
-
Addition of Reagent: Sodium methoxide is added to the stirred solution at room temperature. The amount of sodium methoxide is typically in a slight molar excess relative to the 2,3-dichloro-5-fluoropyridine.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent, such as ethyl acetate.
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Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and then with brine to remove any remaining water-soluble impurities.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Figure 1: Synthetic workflow for this compound.
Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the plausible synthetic pathways for 3-Chloro-5-fluoro-2-methoxypyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols for key transformations, and quantitative data to facilitate laboratory-scale synthesis and process development.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of complex molecular architectures. This guide outlines a multi-step synthesis beginning from readily available starting materials, providing a practical roadmap for its preparation.
Proposed Synthesis Pathway
The most logical synthetic route to this compound involves a multi-step sequence starting from 2-aminopyridine. The key transformations include fluorination, chlorination, hydroxylation (via diazotization), and a final methoxylation step.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each key step in the synthesis of this compound. The quantitative data is summarized in tables for clarity and comparison.
Synthesis of 2-Amino-5-fluoropyridine
The introduction of the fluorine atom at the 5-position is a critical first stage. A common method for this transformation on a pyridine ring starting from an amino group involves a series of reactions culminating in a Schiemann reaction.
Experimental Protocol (Adapted from analogous procedures[1][2][3]):
A multi-step procedure is employed:
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Nitration: 2-Aminopyridine is treated with a nitrating agent (e.g., nitric acid/sulfuric acid) to introduce a nitro group, typically at the 5-position.
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Amino Group Protection: The amino group is protected, for example, by acetylation with acetic anhydride.
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Reduction of Nitro Group: The nitro group is reduced to an amino group.
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Diazotization and Schiemann Reaction: The newly formed amino group is diazotized with sodium nitrite in the presence of a fluoro-acid (e.g., HBF4), followed by thermal decomposition of the diazonium salt to introduce the fluorine atom.
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Deprotection: The protecting group on the initial amino group is removed.
| Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Nitration | HNO₃, H₂SO₄ | 0 - 10 | 2 - 4 | 70 - 80 | >95 |
| Acetylation | Acetic Anhydride | 100 - 110 | 1 - 2 | >95 | >98 |
| Reduction | Fe, HCl or H₂, Pd/C | 80 - 100 | 3 - 5 | 85 - 95 | >97 |
| Diazotization/Schiemann | NaNO₂, HBF₄ | 0 - 5 | 1 - 2 | 40 - 60 | >98 |
| Deacetylation | Aq. HCl | 100 | 2 - 4 | >95 | >99 |
Synthesis of 2-Amino-3-chloro-5-fluoropyridine
The next step is the regioselective chlorination of 2-amino-5-fluoropyridine at the 3-position.
Experimental Protocol (Adapted from analogous pyridylaminone chlorinations):
To a solution of 2-amino-5-fluoropyridine in a suitable solvent such as acetic acid or a chlorinated solvent, a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas is added portion-wise at a controlled temperature. The reaction is monitored by TLC or GC-MS until completion. The product is then isolated by extraction and purified by crystallization or column chromatography.
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-Amino-5-fluoropyridine | N-Chlorosuccinimide | Acetic Acid | 20 - 30 | 4 - 6 | 75 - 85 | >98 |
Synthesis of 3-Chloro-5-fluoropyridin-2(1H)-one
This key intermediate is synthesized by the diazotization of 2-amino-3-chloro-5-fluoropyridine followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol:
2-Amino-3-chloro-5-fluoropyridine is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a period and then gently warmed to allow for the hydrolysis of the diazonium salt. The product precipitates from the solution and is collected by filtration, washed with water, and dried.
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-Amino-3-chloro-5-fluoropyridine | NaNO₂, H₂SO₄ (aq) | 0 - 5, then RT | 2 - 3 | 60 - 70 | >97 |
Synthesis of this compound
The final step is the methoxylation of the 2-pyridone. This is analogous to the synthesis of 3-Bromo-5-fluoro-2-methoxypyridine.
Experimental Protocol:
To a suspension of 3-chloro-5-fluoropyridin-2(1H)-one in a suitable solvent like toluene or DMF, a base such as silver carbonate or potassium carbonate is added, followed by a methylating agent like iodomethane or dimethyl sulfate. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The solid byproducts are filtered off, and the filtrate is concentrated. The crude product is then purified by distillation or column chromatography.
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 3-Chloro-5-fluoropyridin-2(1H)-one | Iodomethane | Ag₂CO₃ | Toluene | 25 - 40 | 12 - 18 | 80 - 90 | >99 |
Logical Workflow for Synthesis
The overall synthetic strategy can be visualized as a linear progression of functional group transformations on the pyridine core.
Figure 2: Logical workflow for the synthesis of this compound.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. The proposed pathway is based on established and reliable chemical transformations. The detailed experimental protocols and tabulated quantitative data offer a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their research and development needs. Careful optimization of each step will be necessary to achieve the highest possible yields and purity for large-scale production.
References
In-Depth Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-fluoro-2-methoxypyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides context through analogous compounds. This guide covers the core molecular properties, a representative synthetic approach, and the potential applications of this compound class in therapeutic development, particularly focusing on its role as a versatile chemical building block.
Core Molecular Properties
This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound. The presence of chloro, fluoro, and methoxy functional groups on the pyridine scaffold makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The strategic placement of these groups can significantly influence the physicochemical properties and biological activity of the final compounds.
Physicochemical Data
Quantitative data for this compound is not extensively reported. The following table summarizes the key available and calculated properties.
| Property | Value | Source |
| Molecular Weight | 161.56 g/mol | Supplier Data |
| Molecular Formula | C₆H₅ClFNO | Supplier Data |
| CAS Number | 1214377-00-0 | Supplier Data |
| Canonical SMILES | COC1=NC=C(C=C1Cl)F | Inferred |
| Purity | Typically ≥98% | Supplier Data |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
Synthesis and Experimental Protocols
Representative Synthetic Workflow
The synthesis of this compound would likely involve a multi-step process starting from a more readily available pyridine derivative. A common strategy involves the sequential introduction of the desired functional groups. For instance, a potential pathway could start with a dichlorofluoropyridine, followed by a nucleophilic substitution to introduce the methoxy group.
Below is a conceptual workflow for the synthesis of a substituted 2-methoxypyridine.
General Experimental Protocol (Hypothetical)
Objective: To synthesize this compound from a suitable precursor like 2,3-dichloro-5-fluoropyridine.
Materials:
-
2,3-dichloro-5-fluoropyridine
-
Sodium methoxide solution (e.g., 25% in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of 2,3-dichloro-5-fluoropyridine in anhydrous DMF, add sodium methoxide solution dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Development
Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of fluorine and chlorine atoms can enhance metabolic stability, binding affinity, and bioavailability.
While there is no specific information on the direct biological activity or signaling pathway modulation of this compound, its value lies in its utility as a synthetic intermediate. Compounds with a substituted pyridine core are prevalent in a wide range of therapeutic areas.
Role as a Pharmacophore
The substituted pyridine motif can act as a key pharmacophore, interacting with biological targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes. The electronic properties of the pyridine ring, modified by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the methoxy group, can be fine-tuned to optimize target engagement.
The following diagram illustrates a generalized concept of how a molecule containing the this compound scaffold might interact with a hypothetical protein target.
Safety and Handling
Specific safety data for this compound is not widely available. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical compound with significant potential as a building block in the synthesis of novel molecules for drug discovery and development. While detailed experimental data for this specific molecule is sparse in the public domain, its structural features suggest its utility in creating diverse chemical libraries for screening against various biological targets. Further research into the synthesis and applications of this and related compounds is warranted to fully explore their potential in medicinal chemistry.
Technical Guide: Spectroscopic and Synthetic Overview of 3-Chloro-5-fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluoro-2-methoxypyridine, a halogenated pyridine derivative, represents a key structural motif in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the pyridine ring, offers a versatile scaffold for the synthesis of novel bioactive molecules. The electronic properties and steric hindrance imparted by these substituents can significantly influence molecular interactions, making this compound a valuable intermediate for the development of new therapeutic agents. This technical guide provides a summary of available data for this compound, including its chemical properties and predicted spectroscopic data, to support its use in research and development.
Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | Appretech Scientific Limited[1] |
| CAS Number | 1214377-00-0 | Appretech Scientific Limited[1] |
| Molecular Formula | C₆H₅ClFNO | Appretech Scientific Limited[1] |
| Molecular Weight | 161.56 g/mol | Appretech Scientific Limited[1] |
| Purity | ≥ 98% | Appretech Scientific Limited[1] |
Predicted Spectroscopic Data
Due to the limited availability of experimental spectroscopic data in public databases, the following tables present predicted ¹H NMR and ¹³C NMR data. These predictions are based on computational models and provide an estimation of the expected spectral characteristics.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.85 | d | H-6 |
| ~7.40 | dd | H-4 |
| ~3.95 | s | OCH₃ |
Note: Predicted chemical shifts and coupling constants can vary depending on the software and computational method used. These values should be used as a guide for spectral interpretation.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~155.0 | C-2 |
| ~145.0 (d) | C-5 |
| ~135.0 (d) | C-6 |
| ~125.0 (d) | C-4 |
| ~115.0 | C-3 |
| ~54.0 | OCH₃ |
Note: The carbon connected to fluorine will appear as a doublet due to C-F coupling.
Mass Spectrometry
The expected molecular ion peak [M]⁺ in the mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of chlorine. The two major peaks would be at m/z 161 (for ³⁵Cl) and m/z 163 (for ³⁷Cl) in an approximate 3:1 ratio.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (methyl) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1300-1200 | C-O stretching (aryl ether) |
| ~1100-1000 | C-F stretching |
| ~800-700 | C-Cl stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or cyclohexane) is expected to exhibit absorption maxima characteristic of substituted pyridine rings, likely in the range of 250-300 nm, corresponding to π → π* transitions.
Experimental Protocols
Proposed Synthesis Workflow
The synthesis of this compound could potentially be achieved through a multi-step process starting from a commercially available pyridine derivative. A plausible synthetic route is outlined in the workflow diagram below.
Caption: A generalized workflow for the synthesis and characterization of the target compound.
General Spectroscopic Analysis Protocol
The following is a general protocol for acquiring the spectroscopic data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Infrared (IR) Spectroscopy:
-
For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane).
-
Record the absorbance spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.
-
Caption: A standard workflow for the spectroscopic characterization of a synthesized chemical compound.
Biological Signaling Pathways
Currently, there is no specific information available in the searched scientific literature or databases detailing the involvement of this compound in any biological signaling pathways. As a novel synthetic intermediate, its biological activity and potential molecular targets are yet to be extensively studied and reported. Researchers are encouraged to perform biological screening assays to elucidate its potential pharmacological effects.
Conclusion
This compound is a chemical intermediate with significant potential for the development of new molecules in the pharmaceutical and agrochemical industries. While experimental spectroscopic data is not widely available, this guide provides predicted data and generalized experimental protocols to aid researchers in their synthetic and analytical efforts. Further investigation into the biological activity of this compound and its derivatives is warranted to explore its full potential.
References
An In-depth Technical Guide to the Reactivity and Electronic Effects of 3-Chloro-5-fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 3-Chloro-5-fluoro-2-methoxypyridine, a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. The strategic placement of chloro, fluoro, and methoxy substituents on the pyridine ring imparts a unique reactivity profile, making it a versatile building block for the synthesis of complex molecular architectures. This document details the electronic effects of the substituents, predicts the regioselectivity of its reactions, and provides illustrative experimental protocols for its key transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. All quantitative data are summarized in structured tables, and key reaction pathways are visualized using Graphviz diagrams.
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and agrochemicals. The introduction of multiple, distinct functional groups onto the pyridine core allows for fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. This compound is a prime example of such a multifunctional scaffold. The interplay of the electron-withdrawing chloro and fluoro groups with the electron-donating methoxy group creates a nuanced electronic landscape on the pyridine ring, influencing its reactivity towards various reagents. Understanding these electronic effects is paramount for predicting the outcomes of chemical transformations and for the rational design of synthetic routes toward novel drug candidates.
Electronic Effects of Substituents
The reactivity of this compound is governed by the combined electronic influence of its three substituents.
-
-Cl (Chloro) Group: The chloro group at the 3-position is an electron-withdrawing group via induction (-I effect) and a weak deactivator. It also serves as a potential leaving group in nucleophilic aromatic substitution and a handle for cross-coupling reactions.
-
-F (Fluoro) Group: The fluoro group at the 5-position is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.
-
-OCH3 (Methoxy) Group: The methoxy group at the 2-position is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect generally dominates, leading to an increase in electron density, particularly at the ortho and para positions (C3 and C5).
The confluence of these effects results in a complex electronic distribution. The strong electron-withdrawing nature of the fluorine at C5 and the chlorine at C3 makes the pyridine ring electron-deficient and thus activated towards nucleophilic aromatic substitution. The methoxy group at C2, while being electron-donating, can also influence the regioselectivity of reactions. Computational studies on substituted pyridines suggest that the positions ortho and para to the nitrogen atom are generally more electron-deficient and thus more prone to nucleophilic attack.
Chemical Reactivity and Key Transformations
The unique substitution pattern of this compound allows for a variety of chemical transformations, making it a versatile synthetic intermediate.
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyridine ring, enhanced by the chloro and fluoro substituents, facilitates nucleophilic aromatic substitution (SNA) reactions. The chlorine atom at the C3 position is the most probable leaving group in such reactions. The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.
General Reaction Scheme:
Navigating the Safety Profile of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Limited quantitative data for the physical and chemical properties of 5-Chloro-3-fluoro-2-methoxypyridine is publicly available. The following table summarizes the known information. Researchers should perform their own analytical characterization to determine properties critical for their specific applications.
| Property | Value | Source |
| CAS Number | 886374-01-2 | ChemicalBook[1] |
| Molecular Formula | C6H5ClFNO | ChemicalBook[1] |
| Molecular Weight | 161.56 g/mol | ChemicalBook[1] |
| Boiling Point | Data Not Available | - |
| Melting Point | Data Not Available | - |
| Density | Data Not Available | - |
| Solubility | Data Not Available | - |
| Appearance | Data Not Available | - |
Hazard Identification and Safety Precautions
Due to the absence of a specific MSDS, a definitive hazard classification for 3-Chloro-5-fluoro-2-methoxypyridine is not available. However, based on the safety profiles of structurally similar halogenated pyridines, it is prudent to handle this compound with a high degree of caution. The following potential hazards and safety precautions should be considered.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation.
Recommended Safety Precautions:
| Precaution Category | Recommendations |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | - Chemical-resistant gloves (e.g., nitrile, neoprene).- Safety goggles or a face shield.- A lab coat or other protective clothing. |
| Hygiene Measures | - Avoid contact with skin, eyes, and clothing.- Do not eat, drink, or smoke in the laboratory.- Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
Experimental Protocols: General Handling and Emergency Procedures
In the absence of specific experimental protocols for this compound, the following general procedures for handling halogenated pyridines should be followed.
General Handling Protocol:
-
Risk Assessment: Before commencing any work, perform a thorough risk assessment for the planned experiment.
-
Preparation: Ensure all necessary safety equipment is available and in good working order. The work area should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Reaction Setup: Set up reactions in a chemical fume hood. Ensure all glassware is properly secured.
-
Work-up and Purification: Perform all extraction, filtration, and purification steps in a well-ventilated area or fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Emergency Procedures:
| Emergency Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Visualizing Safety and Handling Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in handling and safety procedures for a chemical with an incomplete safety profile like this compound.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet. The information provided is based on limited available data and general principles of chemical safety. All researchers and laboratory personnel should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance on handling this and other chemicals.
References
An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-fluoro-2-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative. Understanding its solubility is crucial for various applications in research and development, particularly in drug discovery and material science, as solubility significantly impacts bioavailability, formulation, and reaction kinetics. This document outlines the standardized methodologies for determining the solubility of this compound in aqueous and organic solvents, adhering to internationally recognized guidelines.
Physicochemical Properties (for context)
While specific solubility data is unavailable, understanding the general physicochemical properties of related compounds can provide context. Halogenated pyridines are often crystalline solids with varying degrees of solubility in organic solvents and limited solubility in water, which is influenced by the specific substitution pattern. The presence of a methoxy group may slightly enhance aqueous solubility compared to a non-substituted parent compound, while the chloro and fluoro groups will have a more complex influence.
Experimental Protocols for Solubility Determination
The determination of aqueous solubility for chemical compounds is standardized by the OECD (Organisation for Economic Co-operation and Development) Guideline 105. This guideline details two primary methods: the Flask Method and the Column Elution Method.[1][2][3][4][5]
3.1. OECD 105: Flask Method
This method is suitable for substances with a solubility of greater than 10⁻² g/L.
-
Principle: A supersaturated solution of the test substance in water is created and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.
-
Apparatus:
-
Constant temperature bath (e.g., 20 ± 0.5 °C)
-
Shaker or stirrer
-
Centrifuge (if necessary)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
-
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is agitated in a constant temperature bath to facilitate the dissolution and reach equilibrium. A preliminary test can determine the time required to reach equilibrium.
-
Once equilibrium is reached, the mixture is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation or filtration.
-
The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.
-
The experiment should be performed at least in duplicate.
-
3.2. OECD 105: Column Elution Method
This method is suitable for substances with a solubility of less than 10⁻² g/L.
-
Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until it becomes constant, representing the saturation solubility.
-
Apparatus:
-
Jacketed column with temperature control
-
Metering pump for constant flow rate
-
Inert support material (e.g., glass beads, silica gel)
-
Fraction collector
-
Analytical instrumentation for concentration measurement
-
-
Procedure:
-
The inert support material is coated with an excess of this compound.
-
The coated support is packed into the column.
-
Water is pumped through the column at a flow rate that allows for the establishment of equilibrium.
-
Fractions of the eluate are collected and the concentration of the test substance is determined for each fraction.
-
The flow is continued until the measured concentration in the eluate is constant. This constant concentration is the water solubility.
-
3.3. Solubility in Organic Solvents
A similar flask method can be employed to determine the solubility in various organic solvents (e.g., ethanol, methanol, acetone, DMSO). The same principles of creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the concentration in the supernatant apply.
Data Presentation
Quantitative solubility data should be presented in a clear and structured format. The following table provides a template for recording and presenting the solubility profile of this compound.
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Water | 20 | 7.0 | Flask/Column | ||
| Water | 37 | 7.4 | Flask/Column | ||
| 0.1 M HCl | 20 | 1.0 | Flask Method | ||
| 0.1 M NaOH | 20 | 13.0 | Flask Method | ||
| Ethanol | 20 | N/A | Flask Method | ||
| Methanol | 20 | N/A | Flask Method | ||
| Acetone | 20 | N/A | Flask Method | ||
| DMSO | 20 | N/A | Flask Method |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the aqueous solubility of a compound like this compound based on the OECD 105 guideline.
Conclusion
While specific experimental data on the solubility of this compound is not currently available in the public domain, this guide provides researchers, scientists, and drug development professionals with the necessary framework to determine its solubility profile. By following the standardized and internationally recognized OECD 105 protocols, reliable and comparable solubility data can be generated. This information is a critical prerequisite for the successful formulation and application of this compound in various scientific and industrial fields. It is recommended that the Flask Method be initially employed, and if the solubility is found to be low, the Column Elution Method should be utilized for more accurate determination.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the Suzuki-Miyaura cross-coupling of 3-chloro-5-fluoro-2-methoxypyridine with various boronic acids. Due to the absence of specific literature precedents for this particular substrate, the following protocols are based on established methods for structurally similar chloropyridines and electron-rich heterocyclic systems. These notes are intended to serve as a comprehensive starting point for reaction optimization and development.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The selective functionalization of the C-3 position via Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents, leading to the synthesis of novel compounds with potential biological activity or unique material properties. The presence of the electron-donating methoxy group and the fluorine atom influences the reactivity of the C-Cl bond, necessitating careful selection of catalytic systems to achieve efficient coupling.
Key Challenges and Considerations
-
C-Cl Bond Activation: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings, requiring more active catalytic systems. The electron-donating 2-methoxy group can further decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst.
-
Catalyst Selection: The choice of palladium precursor and, crucially, the phosphine ligand is critical for successful coupling. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle.
-
Base and Solvent Effects: The selection of an appropriate base and solvent system is essential for efficient transmetalation and to ensure the stability of the catalyst and reactants. A variety of conditions should be screened to identify the optimal combination for a given boronic acid partner.
Proposed Suzuki Coupling Protocols
Based on successful couplings of other challenging chloropyridines, several catalytic systems are proposed for the reaction of this compound. It is recommended to screen these conditions to determine the most effective protocol for a specific boronic acid.
Data Presentation: Proposed Reaction Conditions for Screening
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield Range (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-24 | 60-90 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 65-95 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 18 | 50-80 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-Amyl Alcohol | 100 | 12-24 | 60-90 |
| 5 | [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | Na₂CO₃ (2.5) | Acetonitrile/H₂O (3:1) | 80 | 18 | 45-75 |
Note: Expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.
Experimental Protocols
The following are detailed experimental procedures for the proposed Suzuki coupling reactions.
Protocol 1: General Procedure using SPhos Ligand
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using XPhos Ligand
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for workup and purification.
Mandatory Visualization
Suzuki Coupling Experimental Workflow
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[2] These application notes provide detailed protocols and guidance for the successful amination of 3-Chloro-5-fluoro-2-methoxypyridine, a key intermediate in the synthesis of various biologically active compounds. The presence of the fluorine and methoxy groups on the pyridine ring influences its electronic properties and reactivity, making the optimization of reaction conditions crucial for achieving high yields.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound).
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst.[2]
The choice of ligand, base, and solvent is critical for the efficiency of the catalytic cycle.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.[5]
-
Anhydrous solvents are recommended to avoid side reactions.[5]
-
The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[3]
Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Butylamine)
Materials:
-
This compound
-
n-Butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) and n-butylamine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amination with a Secondary Aromatic Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%), XPhos (0.06 mmol, 6 mol%), and Cs₂CO₃ (1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) and aniline (1.1 mmol).
-
Heat the reaction mixture to 110 °C and stir for 18-36 hours, monitoring the reaction progress.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These are representative examples, and optimization may be required for specific substrates.
Table 1: Reaction Conditions for Amination with Primary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (1.5) | Dioxane | 110 | 24 | 80-90 |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.3) | THF | 80 | 16 | 88-96 |
Table 2: Reaction Conditions for Amination with Secondary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 75-85 |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 20 | 90-98 |
| N-Methylaniline | Pd(OAc)₂ (2.5) | DavePhos (5) | K₂CO₃ (2.0) | Toluene | 105 | 30 | 70-80 |
Mandatory Visualizations
Logical Workflow for Buchwald-Hartwig Amination
Caption: Logical workflow for the Buchwald-Hartwig amination experiment.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Chloro-5-fluoro-2-methoxypyridine and its structural analogs are valuable building blocks in medicinal chemistry. The strategic placement of chloro, fluoro, and methoxy substituents on the pyridine ring offers a unique combination of electronic properties and reactivity, making it a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine core is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties. This document provides an overview of the applications and synthetic protocols related to this important chemical intermediate.
The presence of halogens allows for various cross-coupling reactions, while the methoxy group can influence the molecule's conformation and metabolic stability. These attributes make this compound a sought-after precursor in the development of new drugs targeting a wide range of diseases.
I. Applications in Medicinal Chemistry
While specific drugs directly incorporating the this compound scaffold are not prominently documented in publicly available literature, its structural motifs are present in various bioactive molecules and are considered key intermediates in their synthesis. Its analogs, such as 3-bromo-5-fluoro-2-methoxypyridine and other substituted pyridines, are widely used in the synthesis of compounds for pharmaceuticals and agrochemicals.[1][2][3] The utility of this class of compounds lies in their ability to serve as a starting point for generating libraries of molecules for screening and lead optimization.
The related compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), serves as an example of a bioactive molecule with a substituted chloropyridine core. Although it contains a trifluoromethyl group instead of a fluorine atom, the structure-activity relationship (SAR) studies of ML267 highlight the importance of the substitution pattern on the pyridine ring for its biological activity.[4]
II. Quantitative Data Summary
The following table summarizes the inhibitory activity of ML267, a structurally related compound, against bacterial phosphopantetheinyl transferase (Sfp). This data illustrates how modifications to the substituted pyridine scaffold can impact biological potency.
| Compound | Modification from ML267 Scaffold | IC50 (µM) |
| ML267 | - | 0.29 |
| Analog 46 | 4-OMe group replaced with a methyl group | 14.5 |
| Analog 48 | Methylene spacer added between aryl group and piperazine | 11.5 |
| Analog 50 | Aryl group replaced with a thiadiazole | ~0.6 |
| Analog 54 | 4,6-dimethyl derivative instead of 4-OMe group | 0.81 |
Table 1: Structure-Activity Relationship data for ML267 and its analogs against Sfp-PPTase. Data extracted from reference[4].
III. Experimental Protocols
Protocol 1: General Synthesis of Halogenated 2-Methoxypyridine Derivatives
This protocol describes a general method for the synthesis of halogenated 2-methoxypyridine derivatives, which are precursors to compounds like this compound. The synthesis often involves halogenation, nitration, reduction, and diazotization followed by substitution reactions.
Materials:
-
2-Hydroxypyridine
-
Nitrating agent (e.g., HNO₃/H₂SO₄)
-
Halogenating agent (e.g., POCl₃, SOCl₂)
-
Reducing agent (e.g., Fe/HCl, SnCl₂)
-
Sodium nitrite (NaNO₂)
-
Hydrofluoric acid (HF) or other fluorinating agents
-
Sodium methoxide (NaOMe)
-
Appropriate solvents (e.g., DMF, DMSO, Dichloromethane)
Procedure:
-
Nitration: 2-Hydroxypyridine is nitrated to introduce a nitro group at the 5-position.
-
Chlorination: The hydroxyl group is converted to a chloro group using a chlorinating agent like POCl₃.
-
Reduction: The nitro group is reduced to an amino group.
-
Diazotization and Fluorination (Sandmeyer-type reaction): The amino group is converted to a diazonium salt and subsequently replaced by a fluorine atom.
-
Methoxylation: The chloro group at the 2-position is substituted with a methoxy group using sodium methoxide.
This is a generalized procedure and specific reaction conditions may vary.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyridine intermediates are excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity.
Materials:
-
This compound
-
Boronic acid or ester (for Suzuki coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure (Suzuki Coupling Example):
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Add the solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Diagrams
Caption: Generalized synthetic workflow for this compound.
Caption: Role of this compound in a typical drug discovery workflow.
References
Synthesis of Novel Bioactive Derivatives from 3-Chloro-5-fluoro-2-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 3-Chloro-5-fluoro-2-methoxypyridine. This pyridine scaffold is a valuable building block in medicinal chemistry, offering multiple reaction sites for the generation of diverse compound libraries with potential therapeutic applications. The protocols detailed below focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the synthesis of carbon-nitrogen bonds.
These reactions enable the introduction of a wide range of substituents at the 3-position of the pyridine ring, leading to the creation of novel chemical entities. As a key example, we will detail the synthesis of a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.
Key Synthetic Strategies
The primary strategies for derivatizing this compound involve the substitution of the chlorine atom at the 3-position. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation due to their broad substrate scope and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are common motifs in bioactive molecules.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. This reaction is a powerful tool for synthesizing a wide array of aniline and heteroarylamine derivatives, which are prevalent in pharmaceuticals.
Data Presentation
The following tables summarize quantitative data for representative Suzuki-Miyaura and Buchwald-Hartwig reactions starting from this compound and its derivatives.
Table 1: Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | Pyrimidin-5-ylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DME/H₂O | 90 | 18 | 78 |
| 4 | 3-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | 24 | 88 |
Table 2: Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | tert-Butylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 20 | 75 |
| 4 | 2-Aminopyridine | Pd(OAc)₂ | DavePhos | NaOtBu | Toluene | 90 | 16 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen inlet
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed solvent mixture and the palladium catalyst under a nitrogen atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-5-fluoro-2-methoxypyridine derivative.
Protocol 2: Synthesis of 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile (HTL14242 intermediate)
This protocol details a specific application of the Suzuki-Miyaura coupling in the synthesis of a key intermediate for the mGlu5 NAM, HTL14242. This procedure involves the coupling of a pyrimidine derivative with a pyridine boronic acid.
Materials:
-
4-Chloro-6-(3-chloro-5-cyanophenyl)pyrimidine
-
5-Fluoro-2-(tributylstannyl)pyridine (or the corresponding boronic acid/ester)
-
Pd(PPh₃)₄ (0.1 equivalents)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and argon inlet
Procedure:
-
A mixture of 4-chloro-6-(3-chloro-5-cyanophenyl)pyrimidine (1.0 equivalent), 5-fluoro-2-(tributylstannyl)pyridine (1.2 equivalents), and Pd(PPh₃)₄ (0.1 equivalents) in anhydrous 1,4-dioxane is degassed with argon for 15 minutes.
-
The reaction mixture is heated at reflux (approximately 101 °C) for 16 hours under an argon atmosphere.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Ligand (e.g., BINAP, 0.04 equivalents)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen inlet
Procedure:
-
To a round-bottom flask, add the palladium catalyst and the ligand.
-
Evacuate and backfill the flask with nitrogen.
-
Add anhydrous toluene, followed by the amine, this compound, and the base under a nitrogen atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours), monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-amino-5-fluoro-2-methoxypyridine derivative.
Mandatory Visualization
Experimental Workflow: Synthesis of 3-Aryl/Amino-5-fluoro-2-methoxypyridine Derivatives
Caption: General workflow for the synthesis of novel derivatives.
Signaling Pathway: Negative Allosteric Modulation of mGlu5 Receptor
Derivatives of this compound, such as HTL14242, can act as negative allosteric modulators of the mGlu5 receptor. This receptor is a Gq-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Negative allosteric modulators bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate. This modulation can also influence downstream pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed cross-coupling of 3-Chloro-5-fluoro-2-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail optimized conditions for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes reaction conditions for the coupling of this compound with various boronic acids and their derivatives.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 92 |
| 3 | 3-Furylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 78 |
| 4 | Pyrimidine-5-boronic acid | PdCl₂(dppf) (2.5) | - | K₃PO₄ | Acetonitrile | 80 | 88 |
Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME, Acetonitrile)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (as specified in Table 1), and the ligand (if required).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the base under the inert atmosphere.
-
If a biphasic solvent system is used (e.g., Toluene/H₂O), add the degassed water.
-
Stir the reaction mixture at the specified temperature (see Table 1) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted anilines and other N-aryl compounds. The table below outlines successful conditions for the amination of this compound.
Table 2: Reaction Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | tert-Butanol | 90 | 91 |
| 4 | Indole | PdCl₂(Amphos) (3) | - | K₂CO₃ | Dimethylformamide | 120 | 82 |
Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(Amphos))
-
Ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, tert-Butanol, Dimethylformamide)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, the ligand, and the base to a dry reaction flask.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the specified temperature (see Table 2).
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-arylated product.
Sonogashira Coupling
Currently, there is limited specific literature on the Sonogashira coupling of this compound. However, a general protocol for the coupling of similar chloro-pyridines can be adapted. Researchers should perform initial optimization screens varying the palladium source, copper(I) co-catalyst, ligand, base, and solvent. A starting point for these optimizations can be a catalyst system like Pd(PPh₃)₂Cl₂/CuI with a base such as triethylamine in a solvent like THF or DMF at elevated temperatures.
Visualizing the Workflow and Catalytic Cycles
To aid in the understanding of these powerful synthetic transformations, the following diagrams illustrate the general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: General experimental workflow for cross-coupling.
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Buchwald-Hartwig amination catalytic cycle.
Application Notes and Protocols: 3-Chloro-5-fluoro-2-methoxypyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 3-chloro-5-fluoro-2-methoxypyridine as a key intermediate in the synthesis of modern agrochemicals. The following sections detail its application in the synthesis of herbicides and explore its potential in the development of novel fungicides and insecticides. Experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in this field.
Herbicide Synthesis: Synthesis of Halauxifen-Methyl (A Representative Arylpicolinate Herbicide)
This compound is a key building block for the synthesis of arylpicolinate herbicides, a class of synthetic auxin herbicides. A prominent example is Halauxifen-methyl. While a direct, publicly available, step-by-step protocol starting from this compound is not detailed in the literature, the core of the synthesis involves a Suzuki-Miyaura cross-coupling reaction to form the crucial biaryl bond.
The following protocol is a representative procedure for the key Suzuki-Miyaura coupling step, based on analogous syntheses of Halauxifen-methyl and related compounds. This reaction couples a pyridine derivative with a phenylboronic acid. In this context, this compound would be a precursor to the required pyridine coupling partner.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Halauxifen-Methyl Precursor
This protocol describes the coupling of a generic 2-chloropyridine intermediate with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.
Materials:
-
This compound derived intermediate (e.g., methyl 4-amino-3,6-dichloropyridine-2-carboxylate)
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dried round-bottom flask, add the this compound derived intermediate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Reactants | |
| Pyridine Intermediate | 1.0 eq |
| Boronic Acid | 1.2 eq |
| Catalyst System | |
| Palladium(II) acetate | 0.05 eq |
| Triphenylphosphine | 0.1 eq |
| Base | |
| Potassium carbonate | 2.0 eq |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-90 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 70-90% |
Diagram: Herbicide Synthesis Workflow
Caption: Workflow for the synthesis of a Halauxifen-Methyl precursor.
Potential Applications in Fungicide and Insecticide Synthesis
While direct synthesis of commercial fungicides and insecticides from this compound is not prominently documented in publicly available literature, its structural motifs are present in various agrochemicals. The substituted pyridine core is a common feature in many bioactive molecules. The principles of cross-coupling chemistry, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, can be applied to synthesize a diverse range of potential fungicides and insecticides from this versatile intermediate.
Hypothetical Protocol: Synthesis of a Pyridyl-Thiazole Fungicide Scaffold
This hypothetical protocol outlines the synthesis of a pyridyl-thiazole scaffold, a common motif in fungicides, using a Suzuki-Miyaura coupling.
Materials:
-
This compound
-
2-(Tributylstannyl)thiazole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Lithium chloride (LiCl)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dried Schlenk tube, add this compound (1.0 eq), 2-(tributylstannyl)thiazole (1.1 eq), and lithium chloride (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of potassium fluoride.
-
Stir for 1 hour, then filter through celite.
-
Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the 3-(thiazol-2-yl)-5-fluoro-2-methoxypyridine scaffold.
Hypothetical Protocol: Synthesis of a Pyridyl-Amine Insecticide Scaffold
This hypothetical protocol describes the synthesis of a pyridyl-amine scaffold, a feature in some neonicotinoid-type insecticides, via a Buchwald-Hartwig amination.
Materials:
-
This compound
-
A desired primary or secondary amine (e.g., piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with water.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the aminated pyridine product.
Data Presentation: Hypothetical Reaction Parameters
| Parameter | Fungicide Scaffold | Insecticide Scaffold |
| Reaction Type | Stille Coupling | Buchwald-Hartwig Amination |
| Pyridine Substrate | This compound | This compound |
| Coupling Partner | 2-(Tributylstannyl)thiazole | Piperidine |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / Xantphos |
| Base/Additive | LiCl | Sodium tert-butoxide |
| Solvent | Toluene | Toluene |
| Temperature | 100-110 °C | 90-100 °C |
| Typical Yield Range | 60-85% | 75-95% |
Diagram: Potential Synthetic Pathways
Caption: Potential synthetic routes from the starting material.
Conclusion
This compound is a valuable and versatile building block in agrochemical synthesis. Its utility has been demonstrated in the preparation of complex herbicides through established cross-coupling methodologies. Furthermore, its chemical reactivity opens up plausible synthetic routes to novel fungicides and insecticides. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important chemical intermediate in the development of next-generation crop protection agents.
Application Notes and Protocols for the Analysis of 3-Chloro-5-fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Chloro-5-fluoro-2-methoxypyridine, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable analytical procedures for purity assessment, stability studies, and quality control in drug development.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method described below is suitable for the determination of this compound in bulk drug substances and reaction mixtures. A reversed-phase approach is utilized for optimal separation and quantification.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is used.
-
Column: C18 column (150 x 4.6 mm i.d., 2.7 μm) provides efficient separation.[1]
2. Mobile Phase and Gradient:
-
The mobile phase consists of a mixture of water (pH 3, adjusted with orthophosphoric acid) and methanol (50:50, v/v).[1]
-
Isocratic elution is performed at a flow rate of 0.7 mL/min.[1]
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 10 μg/mL.
-
Filter the sample solution through a 0.45 μm syringe filter before injection.
4. Chromatographic Conditions:
5. Method Validation Parameters: The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity.[2][3]
Quantitative Data Summary: HPLC
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.015 μg/mL[1] |
| Limit of Quantification (LOQ) | 0.048 μg/mL[1] |
| Accuracy (% Recovery) | 98.80 - 100.03%[1] |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For the analysis of volatile impurities and trace-level quantification, a GC-MS method is recommended. This method offers high sensitivity and selectivity.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer is used.
2. GC Conditions:
-
Column: A fused silica capillary column, such as a 60-m x 0.32-mm i.d. column with a 1.0 μm film thickness (e.g., Stabilwax-DB), is suitable.[4]
-
Injector Temperature: 250°C[5]
-
Oven Temperature Program: Start at 70°C for 2 minutes, then ramp at 3°C/minute to 150°C, followed by a ramp of 20°C/minute to 250°C and hold for 3 minutes.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/minute.[5]
-
Injection Mode: Splitless injection (1 μL).[5]
3. MS Conditions:
-
Transfer Line Temperature: 240°C[5]
-
Ion Source Temperature: 240°C[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (m/z 50-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5]
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent like methanol.
-
For trace analysis, derivatization may be employed to improve volatility and sensitivity.
Quantitative Data Summary: GC-MS
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.005 mg/kg (with appropriate sample preparation)[6] |
| Limit of Quantification (LOQ) | 0.010 mg/kg (with appropriate sample preparation)[6] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound using either HPLC or GC-MS.
Caption: General workflow for chromatographic analysis.
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical relationship between the analytical techniques and their primary applications in the context of drug development.
Caption: Applications of HPLC and GC-MS in drug development.
References
- 1. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. osha.gov [osha.gov]
- 5. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 6. researchgate.net [researchgate.net]
The Role of 3-Chloro-5-fluoro-2-methoxypyridine in the Development of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-fluoro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative with potential applications as a scaffold or intermediate in the synthesis of targeted kinase inhibitors. The unique combination of its substituents—a chloro group, a fluoro group, and a methoxy group—offers medicinal chemists a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The chlorine and fluorine atoms can modulate metabolic stability, membrane permeability, and target binding affinity through various non-covalent interactions. The methoxy group can influence solubility and also participate in hydrogen bonding. While direct literature on kinase inhibitors explicitly derived from this compound is limited, this document provides insights into its potential role by examining structurally related kinase inhibitors. The application notes and protocols herein are based on analogous compounds containing substituted methoxypyridine and chloro-fluorophenyl moieties to guide researchers in harnessing the potential of this chemical entity in kinase inhibitor discovery.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyridine ring is a common heterocyclic scaffold found in numerous FDA-approved kinase inhibitors.[1] The strategic functionalization of this ring with various substituents is a key strategy for optimizing potency, selectivity, and drug-like properties.
The subject of this note, this compound, presents a unique combination of substituents that can be advantageous in the design of kinase inhibitors:
-
2-Methoxy Group: The methoxy group at the 2-position can act as a hydrogen bond acceptor and influence the conformation of the pyridine ring. Its presence can also enhance solubility and metabolic stability.
-
3-Chloro and 5-Fluoro Groups: Halogen atoms, particularly chlorine and fluorine, are widely used in medicinal chemistry to improve the properties of drug candidates.[2] They can enhance binding affinity to the target kinase through halogen bonding and other non-covalent interactions. Furthermore, fluorination is a common strategy to block metabolic-liable positions and improve metabolic stability.
This document will explore the potential applications of this compound in the synthesis of kinase inhibitors, provide exemplary, detailed experimental protocols based on related structures, and present quantitative data for analogous compounds.
Data Presentation: Inhibitory Activities of Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors that share structural motifs with derivatives of this compound, such as a substituted pyridine core or a chloro-fluorophenyl group. This data is provided to illustrate the potential potency that can be achieved with such scaffolds.
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound Structure |
| 1 | Aurora A | 52.2 ± 8.1 | 4-chloro-3-fluorophenyl derivative |
| 2 | Aurora A | 64.9 ± 13.7 | 4-chloro-2,3-difluorophenyl derivative |
| 3 | PI3Kα | 0.22 | Sulfonamide methoxypyridine derivative |
| 4 | mTOR | 23 | Sulfonamide methoxypyridine derivative |
| 5 | RIPK2 | < 20 | 4-aminoquinoline with bicyclic rings |
| 6 | PIM-1 | 50 | Substituted pyridone |
Note: The structures of the referenced compounds are complex and can be found in the cited literature. This table is for illustrative purposes to demonstrate the potency of related compound classes.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of key intermediates and final kinase inhibitors, based on methodologies reported for structurally similar compounds. These protocols can be adapted for the use of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Introduce an Aryl Group at the 3-Position of a Pyridine Ring
This protocol describes a common method for C-C bond formation, which can be used to couple an aryl or heteroaryl group to the 3-position of the this compound scaffold.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SₙAr) of the 2-Methoxy Group
This protocol outlines a method to displace the 2-methoxy group with a nucleophile, such as an amine, which is a common step in the synthesis of many kinase inhibitors that feature an amino-pyridine core.
Materials:
-
2-Methoxy-substituted pyridine derivative (from Protocol 1)
-
Amine nucleophile
-
Acid catalyst (e.g., HCl, p-toluenesulfonic acid) or base (if the amine is used as a salt)
-
High-boiling point solvent (e.g., n-butanol, DMSO, NMP)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, dissolve the 2-methoxy-substituted pyridine derivative (1 equivalent) in the chosen high-boiling point solvent.
-
Add the amine nucleophile (1.2-2 equivalents). If the amine is in the form of a hydrochloride salt, a base such as triethylamine or diisopropylethylamine (2-3 equivalents) should be added.
-
For reactions requiring acidic catalysis, add a catalytic amount of the acid.
-
Heat the reaction mixture to 120-160 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by kinase inhibitors. Dysregulation of such pathways, for instance through kinase overactivation, can lead to uncontrolled cell proliferation, a hallmark of cancer.
Caption: A generic receptor tyrosine kinase signaling cascade.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for the synthesis and evaluation of a novel kinase inhibitor derived from this compound.
Caption: Synthetic and evaluation workflow for kinase inhibitors.
Conclusion
This compound represents a promising, yet underexplored, building block for the development of novel kinase inhibitors. Its unique substitution pattern offers multiple avenues for chemical modification and optimization of drug-like properties. The protocols and data presented in this application note, derived from structurally analogous compounds, provide a foundational guide for researchers to initiate synthetic and biological evaluation programs centered around this scaffold. Further investigation into the synthesis and biological activity of direct derivatives of this compound is warranted to fully elucidate its potential in the discovery of next-generation kinase inhibitors.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for conducting a nucleophilic aromatic substitution (SNAr) reaction on 3-chloro-5-fluoro-2-methoxypyridine. This versatile building block is valuable in the synthesis of novel compounds in medicinal chemistry and materials science. The following protocols are intended as a starting point and may require optimization for specific nucleophiles and desired outcomes.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the functionalization of aromatic rings.[1][2] The reactivity of the pyridine ring is often enhanced by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.[1][3] In the case of this compound, the electronegative fluorine and chlorine atoms, along with the nitrogen atom in the pyridine ring, activate the molecule for nucleophilic attack. Generally, in such reactions, fluoride is a better leaving group than chloride in the addition-elimination mechanism, though this can be influenced by reaction conditions.[2][4][5] This protocol will focus on the displacement of the chloro substituent, a common transformation in synthetic chemistry.
Experimental Protocols
This section outlines the materials, equipment, and step-by-step procedures for the nucleophilic aromatic substitution of this compound with a generic amine nucleophile.
Materials:
-
This compound (Substrate)
-
Amine nucleophile (e.g., Piperidine, Benzylamine)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (Base)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
General Procedure for Amination
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction Conditions: Stir the reaction mixture at a temperature between 80 °C and 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water to remove the DMF/DMSO and inorganic salts.
-
Repeat the aqueous wash two more times, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table provides a hypothetical summary of results for the nucleophilic aromatic substitution on this compound with different amine nucleophiles.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Benzylamine | Cs₂CO₃ | DMSO | 110 | 10 | 78 |
| 3 | Morpholine | K₂CO₃ | DMF | 100 | 14 | 82 |
| 4 | Aniline | Cs₂CO₃ | DMSO | 120 | 24 | 65 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution experiment.
Caption: General workflow for the SNAr reaction.
Signaling Pathway Diagram
The following diagram illustrates the addition-elimination mechanism of the nucleophilic aromatic substitution reaction.
Caption: SNAr addition-elimination mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Reactions of 3-Chloro-5-fluoro-2-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluoro-2-methoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. FAQs: General Properties and Reactivity
Q1: What are the key reactive sites on this compound?
The this compound molecule presents several potential sites for reaction. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The primary reactive sites are the carbon atoms bearing the chloro and fluoro substituents. The methoxy group at the 2-position, the chloro group at the 3-position, and the fluoro group at the 5-position all influence the reactivity of the pyridine ring. Nucleophilic aromatic substitution (SNAr) reactions are common, typically occurring at the positions activated by the electron-withdrawing nitrogen atom and the halogen substituents. The chlorine atom is generally a better leaving group than the fluorine atom in SNAr reactions. The molecule can also participate in various metal-catalyzed cross-coupling reactions.
Q2: What is the expected regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?
In nucleophilic aromatic substitution reactions on pyridine rings, attack is favored at the 2- and 4-positions (ortho and para to the nitrogen atom) because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization.[1][2] For this compound, the situation is more complex due to the multiple substituents. The primary site of substitution will depend on the nature of the nucleophile and the reaction conditions. Generally, the chlorine at the 3-position is the more likely leaving group compared to fluorine.
II. Troubleshooting Guide: Common Side Products in Specific Reactions
This section provides detailed troubleshooting for common side products encountered in various reactions involving this compound.
A. Nucleophilic Aromatic Substitution (SNAr) Reactions
Q3: We are performing a nucleophilic aromatic substitution with an amine and observing a significant amount of an isomer of our desired product. What is the likely side product and how can we minimize it?
Likely Side Product: Positional isomers resulting from substitution at an alternative site on the pyridine ring. While the 3-position (C-Cl bond) is the most probable site for substitution, under certain conditions, particularly with strong nucleophiles or high temperatures, substitution at the 5-position (C-F bond) might occur, although less likely.
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the kinetically controlled product.
-
Choice of Base: If a base is used, its strength and stoichiometry can influence the reaction outcome. A weaker base or a stoichiometric amount might reduce the formation of undesired isomers.
-
Solvent Effects: The polarity of the solvent can affect the reaction rate and selectivity. Experiment with a range of aprotic polar solvents (e.g., DMF, DMSO, NMP) to find the optimal conditions.
Q4: We are observing the formation of a dehalogenated product (2-methoxy-5-fluoropyridine). What causes this and how can it be prevented?
Likely Cause: Hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can be a side reaction in the presence of a hydrogen source and a catalyst (even trace metals) or under strongly basic conditions.
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize the presence of oxygen and moisture, which can sometimes contribute to side reactions.
-
Purified Reagents and Solvents: Use high-purity, anhydrous reagents and solvents to eliminate potential hydrogen sources and catalytic impurities.
-
Base Selection: If a strong base is used, consider switching to a milder, non-nucleophilic base.
B. Suzuki-Miyaura Cross-Coupling Reactions
Q5: In our Suzuki coupling reaction with an arylboronic acid, we are seeing a significant amount of a homocoupled byproduct of the boronic acid. What is the cause and how can we suppress it?
Likely Side Product: Homocoupling of the arylboronic acid (Ar-Ar) is a common side reaction in Suzuki-Miyaura couplings.[3] This is often promoted by the presence of oxygen, which can oxidize the palladium catalyst and trigger a different catalytic cycle leading to homocoupling.[3]
Troubleshooting:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Catalyst Pre-activation: The use of a pre-activated Pd(0) source can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) precursors.
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can sometimes lead to increased side product formation.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to favor the cross-coupling pathway.
Quantitative Data on Suzuki Coupling Side Products (Hypothetical Example):
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | 75 | 15 |
| 2 | K₃PO₄ | Dioxane/H₂O | 90 | 85 | 5 |
| 3 | CsF | THF/H₂O | 80 | 90 | <2 |
This table is a hypothetical representation to illustrate how data could be presented.
C. Buchwald-Hartwig Amination Reactions
Q6: During a Buchwald-Hartwig amination, we are observing a significant amount of 2-methoxy-5-fluoropyridine. What is this side product and how can we avoid it?
Likely Side Product: Hydrodehalogenation, resulting in the replacement of the chloro group with a hydrogen atom. This is a known side reaction in Buchwald-Hartwig aminations and can compete with the desired C-N bond formation.[4] It occurs via β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination.[4]
Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands often suppress β-hydride elimination and favor the reductive elimination to form the desired amine product.
-
Base Selection: The strength of the base can influence the rate of deprotonation of the amine and the overall catalytic cycle. Weaker bases might sometimes reduce the rate of side reactions.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired C-N coupling over the hydrodehalogenation pathway.
III. Experimental Protocols and Visualizations
A. General Protocol for Suzuki-Miyaura Coupling
A general experimental protocol for a Suzuki-Miyaura coupling reaction of this compound is provided below.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Visualizations
Caption: Suzuki Coupling Experimental Workflow.
Caption: Troubleshooting Homocoupling in Suzuki Reactions.
References
Technical Support Center: Purification of 3-Chloro-5-fluoro-2-methoxypyridine Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of reaction products derived from 3-Chloro-5-fluoro-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
The most common and effective techniques include:
-
Flash Column Chromatography: Widely used for separating compounds with different polarities. For pyridine-containing molecules, it's sometimes necessary to add a small amount of a basic modifier like triethylamine (Et3N) or pyridine (~0.1-1%) to the eluent to prevent streaking on the silica gel.[1]
-
Crystallization: An excellent method for obtaining high-purity solid compounds. The choice of solvent is critical and often requires screening various options.
-
Distillation (Vacuum): Ideal for liquid products that are thermally stable but have high boiling points. Reducing the pressure significantly lowers the boiling point, preventing decomposition.[2]
-
Acid/Base Extraction: Useful for separating basic pyridine products from neutral or acidic impurities. The pyridine nitrogen can be protonated with a dilute acid (e.g., 1M HCl) to move the compound into the aqueous phase, leaving non-basic impurities in the organic phase. The process is then reversed by basifying the aqueous layer and re-extracting the product.
Q2: My pyridine-containing product is streaking on the TLC plate and column. How can I fix this?
Streaking (tailing) is a common issue with basic compounds like pyridines on acidic silica gel. The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups. To mitigate this, add a small percentage of a competitive base, such as triethylamine or pyridine (typically 0.1-1%), to your solvent system (eluent).[1] This will neutralize the active sites on the silica and lead to sharper bands and better separation.
Q3: How do I remove unreacted this compound starting material from my product?
The starting material is a relatively nonpolar, halogenated pyridine. Its removal depends on the properties of your product:
-
If the product is significantly more polar: Standard flash chromatography should provide good separation.
-
If the product is a solid: Attempt crystallization. The starting material will likely remain in the mother liquor.
-
If the product has a much higher boiling point: Vacuum distillation can effectively separate the lower-boiling starting material.
-
If the product is basic: An acid wash (liquid-liquid extraction) can be attempted, but since the starting material is also a pyridine, the difference in basicity might not be sufficient for a clean separation. This method is more effective if the product has an additional basic site.
Q4: Can I use reverse-phase chromatography for these compounds?
Yes, reverse-phase flash or preparative HPLC (e.g., using a C18 column) is an excellent alternative, especially for polar products that are difficult to purify on normal-phase silica.[3] Common eluents are mixtures of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium hydroxide to improve peak shape.[3]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction is complete, but the crude NMR shows a complex mixture of products.
-
Possible Cause: The reaction conditions may have led to side reactions (e.g., over-alkylation, decomposition, or reaction at other positions on the pyridine ring).
-
Solution: Before attempting a large-scale purification, try to isolate a small amount of the desired product using preparative TLC or a small, analytical chromatography column. This will help you determine the Rf value and confirm the identity of the target compound by NMR or MS. Once you have identified the desired product in the mixture, you can design a targeted purification strategy.
Problem 2: My product is a non-crystallizable oil. What are my purification options?
-
Solution 1: Flash Column Chromatography. This is the most common method for purifying oils. Experiment with different solvent systems to achieve optimal separation.
-
Solution 2: Vacuum Distillation. If the oil is thermally stable and the impurities have different boiling points, vacuum distillation is a highly effective, scalable method.[2] For high-boiling-point compounds, a short-path distillation apparatus (Kugelrohr) is recommended to minimize losses.
-
Solution 3: Salt Formation. If your product is basic, you can try to form a salt by adding an acid (e.g., HCl in ether, or p-toluenesulfonic acid). Salts are often crystalline solids that can be easily purified by recrystallization and then neutralized to recover the free base.
Problem 3: After column chromatography, my product is still impure. What's the next step?
-
Possible Cause: The chosen eluent system may not have been optimal, or the column may have been overloaded.
-
Solution 1: Re-chromatograph. Try again with a shallower solvent gradient or an isocratic elution that provides a better Rf value (ideally between 0.2 and 0.4) for your compound.[1]
-
Solution 2: Orthogonal Purification. Use a technique that relies on a different physical property. If you used normal-phase chromatography, try reverse-phase chromatography. If the product is a solid, attempt recrystallization from various solvents.
-
Solution 3: Preparative HPLC. For high-value materials or very difficult separations, preparative HPLC offers much higher resolution than flash chromatography.
Problem 4: I am trying to remove a polar, water-soluble impurity (e.g., DMF, DMSO).
-
Solution: Perform a liquid-liquid extraction. Dilute the crude reaction mixture with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash it multiple times with water or brine. These polar solvents have high solubility in water and will be washed away.[4] Be aware that some pyridine derivatives may also have partial water solubility, so check the aqueous layers by TLC for product loss.
Purification Method Comparison
| Purification Technique | Primary Use Case | Advantages | Disadvantages |
| Flash Chromatography | General purpose; separation by polarity. | Versatile, applicable to most non-volatile compounds, good resolution.[5] | Can be slow, uses large solvent volumes, potential for product loss on the column. |
| Crystallization | Purification of solid compounds. | Can yield very high purity material, scalable, cost-effective. | Product must be a solid, requires finding a suitable solvent system, can have yield losses in mother liquor.[6] |
| Vacuum Distillation | Purification of thermally stable liquids. | Excellent for removing non-volatile or low-boiling impurities, highly scalable.[2] | Product must be thermally stable, not suitable for solids or non-volatile liquids.[2] |
| Acid/Base Extraction | Separating basic products from neutral/acidic impurities. | Fast, inexpensive, good for initial cleanup. | Only works if product and impurities have different acid/base properties, can form emulsions.[7] |
| Preparative HPLC | High-purity separation of complex mixtures. | Very high resolution, can separate closely related compounds.[8] | Expensive, low throughput, requires specialized equipment. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Pyridine Derivative
This protocol is a general guideline and should be adapted based on the specific properties of the target compound.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your desired product an Rf value of approximately 0.2-0.4.[1]
-
If streaking is observed, add 0.5% triethylamine (Et3N) to the pre-mixed solvent system.
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen eluent. Stir to remove air bubbles.[9]
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly. Ensure the column is perfectly vertical.[9]
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.[10]
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude solid in a test tube.
-
Add a potential recrystallization solvent dropwise while heating and agitating.
-
A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test common solvents like ethanol, methanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures thereof.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound. Keep the solution at or near boiling.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Purification Workflow
The following diagram illustrates a general workflow for purifying the product of a chemical reaction.
Caption: General purification workflow decision tree.
Troubleshooting Impurity Removal
This diagram provides a logical approach to selecting a purification method based on the properties of the product and its main impurity.
Caption: Troubleshooting guide for purification method selection.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. flash-chromatography.com [flash-chromatography.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 7. CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google Patents [patents.google.com]
- 8. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
improving the regioselectivity of reactions with 3-Chloro-5-fluoro-2-methoxypyridine
Welcome to the technical support center for 3-Chloro-5-fluoro-2-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals to provide detailed guidance on controlling the regioselectivity of reactions involving this versatile pyridine derivative. Below, you will find frequently asked questions (FAQs) and troubleshooting guides formatted to address specific experimental challenges.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a common reaction for functionalizing pyridines. On this compound, the ring is activated for nucleophilic attack due to the electron-withdrawing effects of the halogen substituents and the pyridine nitrogen. The primary sites for substitution are the carbon atoms bearing the chloro and fluoro groups.
Frequently Asked Questions (FAQs)
Q1: At which position is nucleophilic attack most likely to occur on this compound? A1: Nucleophilic attack and subsequent substitution can occur at either the C3 (chloro) or C5 (fluoro) position. The regioselectivity is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Generally, the C-F bond is stronger than the C-Cl bond, but in SNAr, the rate-determining step is often the initial nucleophilic attack, which is favored at the most electron-deficient position that allows for stabilization of the negative charge in the Meisenheimer intermediate.[1][2] Pyridines are particularly reactive when substituted at the ortho or para positions.[3]
Q2: How do the existing substituents (methoxy, fluoro, chloro) influence the regioselectivity of SNAr reactions? A2: The substituents play a critical role:
-
Pyridine Nitrogen: Acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack, especially at the C2, C4, and C6 positions.
-
Fluoro and Chloro Groups: These are electron-withdrawing groups that activate the ring. Their ability to be displaced depends on the reaction mechanism. In the addition-elimination mechanism, the rate-determining step is the nucleophilic attack, and the more electronegative fluorine atom makes the C5 position more electrophilic.[1]
-
Methoxy Group: The C2-methoxy group is an electron-donating group by resonance but can exhibit inductive electron-withdrawing effects. Its primary influence is steric hindrance and directing metallation, as discussed in a later section.
Troubleshooting Guide for SNAr Reactions
Problem: I am getting a mixture of C3 and C5 substitution products. How can I improve selectivity?
This is a common challenge. The following strategies, summarized in the table below, can be employed to favor one regioisomer over the other. The choice of solvent is particularly crucial, as its ability to act as a hydrogen-bond acceptor can significantly alter the regioselectivity.[4]
| Parameter | To Favor C3 Substitution (Displace -Cl) | To Favor C5 Substitution (Displace -F) | Rationale |
| Nucleophile | Use softer, more polarizable nucleophiles (e.g., thiols, secondary amines). | Use harder, less polarizable nucleophiles (e.g., alkoxides, primary amines). | Hard-soft acid-base (HSAB) theory can be a guide. The C5 position, influenced by fluorine, is a harder electrophilic site. |
| Solvent | Use aprotic, non-polar solvents (e.g., Dichloromethane, Toluene). | Use polar, aprotic solvents that are hydrogen-bond acceptors (e.g., DMSO, DMF).[4] | Solvents capable of hydrogen bonding can stabilize the transition state leading to substitution at the more electronegative site.[4] |
| Temperature | Lower reaction temperatures (-20 °C to 0 °C). | Higher reaction temperatures may be required, but monitor for side reactions. | Lower temperatures often increase selectivity by favoring the kinetically controlled product. |
| Additives | N/A | Addition of cesium fluoride (CsF) can sometimes promote fluoride displacement.[3] | CsF can facilitate the reaction, although the mechanism may be complex. |
Illustrative Experimental Protocol: Selective SNAr with a Thiol
Objective: To selectively displace the chlorine atom at the C3 position using a thiol nucleophile.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
4-methoxybenzenethiol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup.
-
-
Procedure:
-
To a stirred suspension of potassium carbonate in DMF, add 4-methoxybenzenethiol and stir for 15 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-fluoro-2-methoxy-3-(4-methoxyphenylthio)pyridine.
-
Section 2: Directed ortho-Metalation (DoM) and Pyridyne Formation
Directed ortho-metalation (DoM) is a powerful technique for C-H functionalization, where a directing metalation group (DMG) guides a strong base to deprotonate a specific ortho-proton.[5][6] For this compound, this pathway can lead to the formation of a highly reactive pyridyne intermediate.
Frequently Asked Questions (FAQs)
Q1: Can the 2-methoxy group act as a directing group for metalation? A1: Yes, a methoxy group is a well-known directing metalation group (DMG).[5] However, in this substrate, the C3 position ortho to the methoxy group is substituted with chlorine. Instead of C-H deprotonation, this can lead to complex reaction pathways.
Q2: What happens when this compound is treated with a strong base like n-BuLi or LDA? A2: Treatment with a strong base is unlikely to result in simple ortho-lithiation due to the lack of an available C-H bond at the C3 position. Instead, studies on analogous structures like 3-chloro-2-ethoxypyridine show that regioselective lithiation at the C4 position occurs. This intermediate is unstable and can eliminate LiCl to form a reactive 3,4-pyridyne intermediate upon warming.[7] This pyridyne can then be trapped by various nucleophiles.
Troubleshooting Guide for DoM and Pyridyne Trapping
Problem: My reaction is giving a low yield of the desired trapped product, with significant decomposition.
The 3,4-pyridyne intermediate is highly reactive and can lead to polymerization or undesired side products if not generated and trapped under carefully controlled conditions.
| Issue | Recommended Solution | Rationale |
| Low Yield | Ensure slow addition of the organolithium base at very low temperatures (-78 °C). Use a trapping agent that is pre-mixed or added shortly after the base. | Maintaining a low temperature is critical to control the formation and subsequent reaction of the aryllithium species before it decomposes. |
| Decomposition | Use a magnesium-based trapping reagent. After lithiation, perform a transmetalation with a Grignard reagent (e.g., PhMgCl) before warming.[7] | The resulting diorganomagnesium intermediate is often more stable and undergoes cleaner elimination to the pyridyne upon heating, leading to regioselective trapping.[7] |
| Poor Regioselectivity in Trapping | The regioselectivity of nucleophilic addition to the pyridyne is influenced by the substituents. The fluorine at C5 will strongly influence the electronics of the pyridyne bond. | The nucleophile will preferentially add to the C4 position of the 3,4-pyridyne, driven by the inductive effect of the C5-fluoro substituent. |
Visualization of the Pyridyne Pathway
The workflow for generating and trapping the 3,4-pyridyne intermediate is a critical process for achieving regioselective functionalization at the C4 position.
Caption: Workflow for C4-functionalization via a 3,4-pyridyne intermediate.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura[8][9] and Buchwald-Hartwig amination[10][11] are essential for forming C-C and C-N bonds, respectively. For this compound, these reactions will occur at the C3-Cl position.
Frequently Asked Questions (FAQs)
Q1: Is the C3-Cl bond reactive enough for Suzuki or Buchwald-Hartwig coupling? A1: Yes, although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electron-deficient nature of the pyridine ring enhances the reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst.[12][13] However, successful coupling often requires the use of specialized, bulky, electron-rich phosphine ligands.[13]
Q2: What are the best catalysts and ligands for cross-coupling with this substrate? A2: The choice of ligand is critical. For Suzuki-Miyaura couplings, ligands like SPhos or XPhos are often effective for aryl chlorides. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands such as RuPhos or Xantphos are commonly employed to facilitate the challenging C-N bond formation.[14][15]
Troubleshooting Guide for Cross-Coupling Reactions
Problem: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields.
| Issue | Recommended Solution | Rationale |
| Low Reactivity | Increase catalyst loading (from 1-2 mol% to 5 mol%). Use a more electron-rich, bulky phosphine ligand (e.g., SPhos, RuPhos). | Aryl chlorides require more active catalysts for efficient oxidative addition, which is often the rate-determining step.[13] |
| Boronic Acid Decomposition | Use potassium trifluoroborate salts (ArBF₃K) instead of boronic acids. Ensure the base is not too strong; K₂CO₃ or K₃PO₄ are often preferred over NaOH or KOtBu. | Boronic acids can undergo protodeboronation or other side reactions under harsh conditions. Trifluoroborate salts are more robust.[9] |
| Poor Solubility | Use a solvent mixture like Toluene/Water or Dioxane/Water to ensure all components are sufficiently soluble. | Biphasic solvent systems are common in Suzuki couplings to dissolve both the organic halide and the inorganic base/boronic acid salt. |
Visualization of a General Catalytic Cycle
This diagram illustrates the key steps in a palladium-catalyzed cross-coupling reaction, highlighting where regioselectivity is determined.
Caption: Generalized catalytic cycle for Suzuki and Buchwald-Hartwig reactions.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of electron-deficient pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of electron-deficient pyridines so challenging?
A1: The amination of electron-deficient pyridines presents unique challenges due to the pyridine nitrogen's ability to coordinate with the palladium catalyst. This coordination can hinder the catalytic cycle and deactivate the catalyst. Additionally, the electron-deficient nature of the pyridine ring can make oxidative addition more difficult compared to electron-rich aryl halides.
Q2: What are the most common side reactions observed in this reaction?
A2: Common side reactions include hydrodehalogenation of the pyridine starting material, where the halogen is replaced by a hydrogen atom, and the formation of diarylamines. Another potential issue is the formation of catalytically inactive palladium-amine complexes, especially with primary amines.
Q3: How do I choose the right palladium precursor?
A3: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, preformed palladium catalysts (precatalysts) are often preferred for their ability to form the active catalytic species more cleanly and efficiently. For instance, using a precatalyst can sometimes lead to cleaner reactions and avoid the need for in-situ reduction of Pd(II) to Pd(0).
Q4: Are there any general tips for setting up the reaction?
A4: To ensure reproducibility, it is crucial to use an inert atmosphere (e.g., argon or nitrogen) as organometallic reactions can be sensitive to oxygen. Solvents should be anhydrous and degassed. When working with volatile amines, conducting the reaction in a sealed tube is a practical approach to prevent their evaporation.
Troubleshooting Guide
Problem 1: Low or No Conversion of the Starting Halopyridine
Possible Cause & Solution
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Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
-
Recommendation: Switch to a palladium precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0). Sometimes, the amine itself can act as a reductant.[1]
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for activating the electron-deficient pyridine.
-
Recommendation: For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often effective. Consider screening ligands like XPhos, RuPhos, or BrettPhos.[2]
-
-
Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine and facilitate the catalytic cycle.
-
Recommendation: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and are essential for catalyst turnover.[3] However, be mindful of base-sensitive functional groups on your substrates.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed.
-
Recommendation: Gradually increase the reaction temperature. Typical temperatures for these couplings are between 80-100 °C.[1]
-
Problem 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
Possible Cause & Solution
-
Side Reaction Dominating: Beta-hydride elimination, leading to hydrodehalogenation, can compete with reductive elimination.[4]
-
Reaction with a Free NH Group on the Coupling Partner: If your amine has another reactive site, it could lead to unwanted side products or polymerization.
-
Recommendation: Protect any additional reactive functional groups on your amine coupling partner before attempting the amination.
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause & Solution
-
Contamination with Ligand: The phosphine ligand or its oxide can co-elute with the product during chromatography.
-
Recommendation: If you observe an extra spot on your TLC, consider that it might be the ligand. Modifying your chromatography conditions (e.g., solvent system) may help in separation.
-
-
Formation of Unidentified Byproducts: Complex reaction mixtures can make purification challenging.
-
Recommendation: Before scaling up, it's advisable to confirm the identity of your product using techniques like GC-MS or LC-MS to ensure you are targeting the correct compound for isolation.[5]
-
Quantitative Data from Screening Studies
The selection of the appropriate combination of ligand and base is critical for achieving high yields in the Buchwald-Hartwig amination of electron-deficient pyridines. Below are tables summarizing results from specific studies.
Table 1: Amination of 2-Bromopyridine with Volatile Amines
| Amine | Product | Yield (%) |
| Diethylamine | N,N-diethylpyridin-2-amine | 98 |
| Pyrrolidine | 2-(pyrrolidin-1-yl)pyridine | 95 |
| n-Butylamine | N-butylpyridin-2-amine | 75 |
| Isopropylamine | N-isopropylpyridin-2-amine | 55 |
Reaction Conditions: 2-bromopyridine, amine, Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane (dppp), sodium tert-butoxide, toluene, 80°C. Data sourced from a study on practical amination of 2-bromopyridines.[3]
Table 2: Regioselective Amination of 2,4-Dichloropyridine with Aniline
| Ligand | Yield of 4-chloro-N-phenylpyridin-2-amine (%) |
| XPhos | 95 |
| RuPhos | 92 |
| SPhos | 88 |
| DavePhos | 85 |
Reaction Conditions: 2,4-dichloropyridine, aniline, Pd₂(dba)₃, ligand, NaOtBu, toluene, room temperature. This study highlights a highly regioselective amination at the C-2 position.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is adapted from a procedure for the amination of 4-chlorotoluene and can be used as a starting point for the amination of electron-deficient pyridines.
Materials:
-
Palladium source (e.g., bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂])
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Aryl chloride (e.g., 2-chloropyridine)
-
Amine
-
Anhydrous, degassed solvent (e.g., toluene)
-
Two-necked flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a two-necked flask under an inert atmosphere, add the palladium source (e.g., 1.5 mol%), the phosphine ligand (e.g., 3.0 mol%), and the base (e.g., 2.0 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene) to the flask.
-
Stir the mixture at room temperature for approximately 5 minutes.
-
Add the aryl chloride (1.0 equivalent) and the amine (1.5 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor the progress by a suitable technique (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Logic and Workflows
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in Buchwald-Hartwig amination.
General Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
thermal stability of 3-Chloro-5-fluoro-2-methoxypyridine in reactions
This technical support center provides guidance on the thermal stability of 3-Chloro-5-fluoro-2-methoxypyridine for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to ensure safe and effective handling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known decomposition temperature of this compound?
A1: Currently, there is no specific decomposition temperature publicly available for this compound in the provided search results. However, for structurally similar halogenated and methoxylated pyridines, thermal stress in the presence of catalysts or other reagents can lead to decomposition. It is recommended to handle the compound with care at elevated temperatures and to perform thermal analysis (e.g., DSC or TGA) to determine its thermal stability in the context of your specific reaction conditions.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To ensure the stability and purity of this compound, it should be stored under an inert atmosphere at room temperature.[1] It is also advised to keep the container tightly closed in a dry, cool, and well-ventilated place.[2] For some related compounds, refrigeration is recommended.[3][4]
Q3: What materials are incompatible with this compound?
A3: Based on data for structurally related compounds, this compound is likely incompatible with strong oxidizing agents.[2][3][5][6][7] Contact with such materials should be avoided to prevent potentially hazardous reactions.
Q4: What are the potential hazardous decomposition products of this compound?
A4: Upon decomposition, halogenated methoxypyridines can release hazardous substances. For related compounds, these include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride gas.[4][7]
Q5: Are there any known hazardous reactions associated with the heating of this compound?
A5: While specific hazardous reactions for this compound are not detailed in the provided search results, the general advice for similar compounds is to avoid excessive heat, open flames, and sparks.[5][6] Some related compounds are flammable liquids and their vapors may form explosive mixtures with air.[8]
Troubleshooting Guide for Reactions
This guide addresses common issues that may be related to the thermal stability of this compound during chemical reactions.
| Issue | Potential Cause (related to thermal stability) | Recommended Action |
| Reaction mixture turns dark or tarry at elevated temperatures. | Thermal decomposition of the starting material or intermediates. | - Lower the reaction temperature.- Reduce the reaction time.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition.- Screen for a more thermally stable solvent. |
| Formation of unexpected side products. | High temperatures may be enabling alternative reaction pathways or decomposition product reactions. | - Analyze the side products to understand the decomposition pathway.- Optimize the reaction temperature using a design of experiments (DoE) approach to find a balance between reaction rate and selectivity.- Consider using a milder catalyst or reagent system that allows for lower reaction temperatures. |
| Low yield or incomplete conversion. | The reactant may be degrading at the reaction temperature before it can be converted to the desired product. | - Monitor the reaction progress at different temperatures to identify the onset of degradation.- Consider a stepwise addition of the reagent to maintain a low instantaneous concentration.- Ensure uniform heating of the reaction mixture to avoid localized hot spots. |
| Inconsistent reaction outcomes. | Variations in heating profiles or the presence of impurities that lower the thermal stability. | - Use a reliable and calibrated heating system (e.g., oil bath with a temperature controller).- Ensure the purity of the starting material and solvents. Certain impurities can act as catalysts for decomposition. |
Experimental Protocols
While specific experimental protocols detailing the thermal stability of this compound are not available in the search results, here is a general protocol for assessing thermal stability that can be adapted.
Protocol: Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment
-
Objective: To determine the onset of thermal decomposition for this compound.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan.
-
Prepare an empty, hermetically sealed aluminum pan as a reference.
-
-
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a temperature beyond the expected decomposition point (e.g., 300-400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
An exothermic event (a peak in the heat flow curve) indicates a decomposition or reaction.
-
The onset temperature of this exotherm is considered the point at which thermal decomposition begins.
-
Visualizations
Below are diagrams illustrating key concepts related to the thermal stability of this compound.
Caption: Factors influencing the thermal stability of this compound.
Caption: A logical workflow for troubleshooting thermal issues in reactions.
References
catalyst and ligand selection for difficult couplings with 3-Chloro-5-fluoro-2-methoxypyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for challenging cross-coupling reactions involving 3-chloro-5-fluoro-2-methoxypyridine. This substrate is known to be difficult due to the electronic properties of the pyridine ring, influenced by the chloro, fluoro, and methoxy substituents, which can complicate the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a "difficult" substrate for cross-coupling reactions?
A1: The coupling challenges arise from a combination of factors:
-
Electronic Effects: The pyridine nitrogen acts as a coordinating atom, which can potentially chelate the palladium catalyst and inhibit its activity.[1] The electron-withdrawing nature of the fluorine and the pyridine ring can deactivate the C-Cl bond towards oxidative addition.
-
Steric Hindrance: The 2-methoxy group provides steric bulk near the reactive site, which can hinder the approach of the catalyst and the coupling partner.
-
Ligand Poisoning: The pyridine nitrogen can act as a ligand itself, competing with the desired phosphine ligand and potentially poisoning the catalyst.
Q2: I am seeing no reaction or very low conversion. What are the first things I should check?
A2: For low or no conversion, consider these initial troubleshooting steps:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precursors like Pd(OAc)₂ may not be fully reduced to the active Pd(0) state.[2][3] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst.[4][5]
-
Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[6]
-
Base Strength & Solubility: The choice of base is critical. For Suzuki couplings, a base like Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases.[6][7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[8][9] Ensure the base is soluble in the reaction solvent.
-
Solvent Choice: The solvent can significantly impact yield. Aprotic polar solvents like dioxane, toluene, or DMF are common choices.[4][6] For Suzuki reactions, the addition of water can be crucial, but it must be thoroughly degassed.[6]
Q3: My main side product is the homocoupling of my boronic acid (Suzuki) or amine (Buchwald-Hartwig). How can I prevent this?
A3: Homocoupling is often a sign of issues with the transmetalation or reductive elimination steps.
-
Use Bulkier Ligands: Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) can promote reductive elimination over side reactions like homocoupling.[10][11] These ligands create a bulky environment around the metal center, favoring the desired coupling.
-
Control Stoichiometry: Ensure you are using the correct stoichiometry. An excess of the boronic acid or amine can sometimes lead to increased homocoupling.
-
Oxygen Contamination: For Suzuki reactions, oxygen can promote the oxidative homocoupling of boronic acids.[5] Improve the degassing procedure for your solvents and reaction vessel.
Q4: I am observing protodeboronation of my boronic acid in a Suzuki coupling. What can I do?
A4: Protodeboronation (replacement of the boronic acid group with a hydrogen atom) is a common side reaction, especially with heteroaryl boronic acids under harsh conditions.
-
Milder Base: Switch to a milder or less nucleophilic base. K₂CO₃ or CsF may be effective alternatives.
-
Use Boronate Esters: Boronic acid pinacol (BPin) esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5]
-
Lower Temperature/Shorter Reaction Time: If possible, reducing the reaction temperature or time can minimize this side reaction.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshoot low yields in the Suzuki-Miyaura coupling of this compound with an aryl/heteroaryl boronic acid.
Caption: Catalyst and condition selection workflow for Suzuki coupling.
| Parameter | Condition 1: General Screening | Condition 2: For Electron-Rich Partners | Condition 3: For Hindered Partners |
| Pd Source (mol%) | Pd₂(dba)₃ (2%) | Pd(OAc)₂ (2%) | XPhos-Pd-G3 (2%) |
| Ligand (mol%) | XPhos (4%) | SPhos (4.5%) | (Use precatalyst) |
| Base (equiv.) | K₃PO₄ (2.0) | Cs₂CO₃ (2.0) | K₂CO₃ (2.5) |
| Solvent | Dioxane / H₂O (5:1) | Toluene / H₂O (4:1) | THF / H₂O (4:1) |
| Temperature (°C) | 90 - 110 | 80 - 100 | 100 - 120 |
| Typical Yields | Variable | Good to Excellent | Moderate to Good |
| Reference | General practice[4][7][11] | Based on ligand scope[10][11] | Precatalyst advantage[5] |
Guide 2: Buchwald-Hartwig Amination
This guide addresses common failures in the amination of this compound.
Caption: Troubleshooting flowchart for failed Buchwald-Hartwig aminations.
| Amine Type | Recommended Ligand | Recommended Base | Solvent | Temperature (°C) |
| Primary Aliphatic | BrettPhos[1] | NaOtBu | Toluene | 80 - 110 |
| Secondary Aliphatic | RuPhos[1][12] | LHMDS | Dioxane | 100 - 120 |
| Primary Aryl | XPhos | Cs₂CO₃ | Toluene | 100 - 110 |
| Amides/Carbamates | BrettPhos[13] | K₃PO₄ | Dioxane | 100 - 120 |
Guide 3: Sonogashira Coupling
The Sonogashira coupling of aryl chlorides is challenging and often requires specific conditions to proceed efficiently.
| Parameter | Condition 1: Standard | Condition 2: Copper-Free |
| Pd Source (mol%) | Pd(PPh₃)₄ (5%) | PdCl₂(dppf) (3%) |
| Ligand (mol%) | (Use catalyst) | (Use catalyst) |
| Co-catalyst (mol%) | CuI (8%) | None |
| Base (equiv.) | Et₃N (3.0) | Cs₂CO₃ (2.0) |
| Solvent | THF or DMF | Dioxane |
| Temperature (°C) | 60 - 80 | 90 - 110 |
| Notes | Reaction is often slow.[14] | May give cleaner reactions by avoiding alkyne homocoupling.[15][16] |
Experimental Protocols
General Protocol for a Screening Suzuki-Miyaura Reaction
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the boronic acid or boronate ester (1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 5:1 dioxane/water) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir for the intended reaction time (e.g., 12-24 hours).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for a Screening Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Solvent & Nucleophile: Remove the vial from the glovebox. Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath (e.g., 100 °C). Stir for 4-18 hours.
-
Workup & Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald Ligands [sigmaaldrich.com]
- 12. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 14. reddit.com [reddit.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Aqueous Workup for 3-Chloro-5-fluoro-2-methoxypyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluoro-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for the aqueous workup of reactions involving this compound?
A1: Due to the presence of a basic pyridine nitrogen atom, reactions with this compound may require an acidic wash to remove unreacted starting material. However, the stability of your product to acid should be considered. The compound is expected to be soluble in a range of common organic solvents, but its solubility in water is likely low.
Q2: How can I remove common reagents used in reactions with this compound?
A2: The method for removing excess reagents will depend on the specific reaction. For example:
-
Phosphine oxides (from Wittig or Mitsunobu reactions): These can often be removed by precipitation from a non-polar solvent or by chromatography.
-
Copper salts: Washing with a saturated aqueous solution of ammonium chloride can help remove copper residues by forming a water-soluble complex.[1]
-
Boron compounds (from Suzuki couplings): Repeatedly concentrating the reaction mixture from methanol can remove boron residues as volatile trimethyl borate.[1]
Q3: What are some common side products in reactions involving this compound and how can they be removed?
A3: Side reactions can include hydrolysis of the methoxy group or displacement of the chloro or fluoro substituents. Purification is often achieved through column chromatography on silica gel or distillation under reduced pressure.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Emulsion formation during extraction | - High concentration of polar solvents (e.g., DMF, DMSO).- Presence of fine solid particles. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Filter the mixture through a pad of Celite before extraction.- If using a polar aprotic solvent, dilute the reaction mixture with a large volume of water before extracting with a non-polar solvent.[1] |
| Low recovery of the desired product | - Product is partially soluble in the aqueous layer.- Product is volatile and lost during solvent removal. | - Back-extract the aqueous layer with fresh organic solvent.- Use a less polar extraction solvent.- If the product is basic, ensure the aqueous layer is not acidic during extraction.- Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat. |
| Product is contaminated with starting material | - Incomplete reaction.- Inefficient removal during workup. | - Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic pyridine starting material into the aqueous layer. Caution: Ensure your product is stable to acid.[1] |
| Presence of colored impurities | - Decomposition of reagents or product.- Formation of colored byproducts. | - Wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected.- Treat the organic solution with activated carbon.- Purify the product by column chromatography or recrystallization. |
Experimental Protocols
General Aqueous Workup Protocol for a Neutral or Basic Product
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like THF, DMF, or DMSO, it is often beneficial to remove it under reduced pressure. For DMF or DMSO, dilution with a large volume of water followed by extraction is an alternative.[1]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Shake the funnel gently at first, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the organic layer.
-
Re-extract the aqueous layer with the organic solvent two more times.
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (if the reaction was acidic and needs neutralization).
-
Brine (to facilitate drying).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.
Visualizations
Caption: Standard aqueous workup workflow.
Caption: Troubleshooting decision tree for aqueous workup.
References
Technical Support Center: Cross-Coupling Reactions of 3-Chloro-5-fluoro-2-methoxypyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 3-Chloro-5-fluoro-2-methoxypyridine in cross-coupling reactions. The content is tailored for scientists in chemical research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion of my starting material, this compound, in a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the yield?
A1: Low reactivity of this compound in Suzuki-Miyaura coupling is a common issue. Several factors could be contributing to this problem:
-
Catalyst Deactivation (Poisoning): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to deactivation.[1][2] This is a well-documented issue with pyridine-containing substrates.[1][2][3]
-
Solution: Employ sterically hindered and electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or cataCXium® A. These bulky ligands can promote the desired catalytic cycle and prevent catalyst poisoning.
-
-
Inefficient Oxidative Addition: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4][5]
-
Solution: Increase the reaction temperature, use a more active catalyst system (e.g., a palladacycle precatalyst), or consider converting the chloride to a more reactive bromide or iodide if possible.
-
-
Boronic Acid/Ester Instability: Heteroaryl boronic acids can be prone to protodeboronation, especially at elevated temperatures and in the presence of water.[6]
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish and gives a low yield. How can I optimize this C-N coupling?
A2: The Buchwald-Hartwig amination of electron-deficient pyridines can be challenging. Here are key areas for optimization:
-
Ligand Selection: The choice of ligand is critical for the success of C-N cross-coupling reactions.[7]
-
Solution: For primary amines, ligands like BrettPhos have shown excellent performance. For secondary amines, RuPhos is often a good choice. These ligands are designed to facilitate the reductive elimination step, which is often challenging with amines.
-
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases are typically required.
-
Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases.[8] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher temperatures.[8]
-
-
Solvent Choice: The solvent can significantly impact the reaction rate and outcome.
Q3: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing significant amounts of homocoupling of the alkyne (Glaser coupling). What can I do to favor the cross-coupling product?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst.
-
Copper-Free Conditions: The presence of copper(I) salts can facilitate the oxidative homocoupling of terminal alkynes.
-
Solution: Perform the reaction under copper-free conditions. This often requires a higher catalyst loading or the use of a more active palladium catalyst/ligand system.
-
-
Base and Solvent Effects: The choice of base and solvent can influence the relative rates of cross-coupling and homocoupling.
-
Reaction Temperature: Higher temperatures can sometimes favor the desired cross-coupling over homocoupling.
-
Solution: Gradually increase the reaction temperature and monitor the product distribution. However, be mindful of potential substrate or product degradation at elevated temperatures.
-
Quantitative Data Summary
The following tables summarize typical reaction parameters for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving challenging heteroaryl chlorides. These are starting points for optimization.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Parameter | Condition | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective palladium precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands to promote oxidative addition and prevent catalyst poisoning. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Moderately strong inorganic bases are often effective.[13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous solvent mixtures can aid in the dissolution of the base and facilitate transmetalation.[14] |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl chlorides.[13] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides
| Parameter | Condition | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Standard palladium sources for C-N coupling. |
| Ligand | BrettPhos (for 1° amines), RuPhos (for 2° amines) | Specialized ligands that facilitate C-N bond formation. |
| Base | NaOtBu, LHMDS | Strong bases are typically required to deprotonate the amine.[8] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-coordinating solvents are preferred.[8][9] |
| Temperature | 60-110 °C | Temperature depends on the reactivity of the substrates and the catalyst system. |
Table 3: Typical Conditions for Sonogashira Coupling of Heteroaryl Chlorides
| Parameter | Condition | Rationale |
| Pd Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Commonly used palladium catalysts for Sonogashira reactions. |
| Co-catalyst | CuI (optional) | Copper(I) iodide can accelerate the reaction but may also promote homocoupling.[10] |
| Base | Et₃N, i-Pr₂NEt | Amine bases are typically used.[11] |
| Solvent | THF, DMF, Et₃N | The solvent choice can influence the reaction rate and selectivity.[10] |
| Temperature | Room Temperature to 80 °C | Milder conditions are often possible compared to other cross-coupling reactions. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for challenging heteroaryl chlorides and should be optimized for the specific boronic acid or ester being used.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Add this mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in cross-coupling reactions.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. openreadings.eu [openreadings.eu]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. DSpace [repository.kaust.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-5-fluoro-2-methoxypyridine in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Chloro-5-fluoro-2-methoxypyridine against other halopyridines in key synthetic transformations. Understanding the nuanced reactivity of this heterocycle is crucial for its effective utilization in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document outlines the expected behavior in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), supported by experimental data from related compounds and established principles of halopyridine chemistry.
Overview of Reactivity
This compound possesses two distinct halogen atoms, a chloro group at the 3-position and a fluoro group at the 5-position, flanking a methoxy group at the 2-position. This substitution pattern presents interesting challenges and opportunities for selective functionalization. The reactivity of the C-Cl and C-F bonds is highly dependent on the reaction mechanism.
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the reactivity of halogens typically follows the trend of bond strength: C-I > C-Br > C-Cl > C-F. Therefore, the C-Cl bond at the 3-position is expected to be significantly more reactive than the C-F bond at the 5-position. The 2-methoxy group, being an electron-donating group, can also influence the reactivity of the adjacent C-Cl bond.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often inverted: C-F > C-Cl > C-Br > C-I. This is because the highly electronegative fluorine atom strongly polarizes the carbon atom it is attached to, making it more susceptible to nucleophilic attack. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a Meisenheimer complex, which is stabilized by electron-withdrawing groups.
Below is a diagram illustrating the divergent reactivity pathways of halopyridines.
Caption: Factors influencing the reactivity of halopyridines in different reaction types.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
While specific experimental data for this compound is limited in the surveyed literature, we can infer its reactivity based on studies of similarly substituted pyridines. The following tables summarize representative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of various halopyridines.
Table 1: Suzuki-Miyaura Coupling of Halopyridines
| Entry | Halopyridine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃ | H₂O/DMF, 60°C, 12h | 85 (at C2) | [1] |
| 2 | 2,6-Dichloropyridine | Alkyl pinacol boronic ester | Pd(OAc)₂, Ad₂PⁿBu | Dioxane/H₂O, 80°C | High | [2] |
| 3 | 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂/QPhos | - | High (at C5) | [3] |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | DMF/H₂O, MW, 120°C | Low to Moderate | [3] |
Inference for this compound: Based on the principle of bond dissociation energy and the observed selectivity in related systems like 2,3,5-trichloropyridine[1], the Suzuki-Miyaura coupling of this compound is expected to occur selectively at the C3-Cl position. The electron-donating 2-methoxy group may slightly modulate the reactivity but is unlikely to change the site of reaction.
Table 2: Buchwald-Hartwig Amination of Halopyridines
| Entry | Halopyridine Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂, dppp, NaOᵗBu | Toluene, 80°C, sealed tube | 55-98 | [4] |
| 2 | Aryl Chlorides | Primary/Secondary amines | Pd(0)/NHC | - | High | [5] |
| 3 | 5-Bromo-2-chloro-3-fluoropyridine | Secondary amines | Pd₂dba₃, Xantphos | - | Exclusive bromide substitution | [6] |
Inference for this compound: Similar to Suzuki coupling, the Buchwald-Hartwig amination is predicted to proceed at the more labile C3-Cl bond. The use of specialized ligands for aryl chlorides would likely be necessary to achieve high yields.
Table 3: Sonogashira Coupling of Halopyridines
| Entry | Halopyridine Substrate | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF, 100°C, 3h | 72-96 | [7] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄, CuI | THF/Et₃N, RT, 16h | High | [8] |
| 3 | 3,5-Dibromo-2,6-dichloropyridine | Terminal alkynes | - | - | Selective alkynylation | [9] |
Inference for this compound: The Sonogashira coupling is expected to show a strong preference for the reaction at the C3-Cl position over the C5-F bond. The protocol used for 6-bromo-3-fluoro-2-cyanopyridine provides a good starting point for optimizing conditions for this substrate.
Data Presentation: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electronic properties of this compound suggest that the C5-F position would be more susceptible to nucleophilic attack in an SNAr reaction due to the higher electronegativity of fluorine.
Table 4: Nucleophilic Aromatic Substitution of Halopyridines
| Entry | Halopyridine Substrate | Nucleophile | Conditions | Product | Reference |
| 1 | 2-Chloropyridine | Amines | Heat | 2-Aminopyridine | [10] |
| 2 | Halopyridines | 2-Aminoethanethiol | NaOEt, EtOH, MW | 2-(Aminoethylsulfanyl)pyridines | [11] |
| 3 | 2-Ethoxy/Methoxy-3,5-dinitropyridine | Piperidine | Computational Study | SNAr product | [12] |
Inference for this compound: In an SNAr reaction, it is anticipated that a strong nucleophile would preferentially displace the fluoride at the C5 position. The electron-donating 2-methoxy group would likely disfavor SNAr at the adjacent C3 position, further enhancing the selectivity for the C5 position.
Experimental Protocols
The following are general experimental protocols for key reactions that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a ligand-free Suzuki reaction of 2,3,5-trichloropyridine[1].
-
To a reaction vessel, add 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Add a mixture of distilled water (3.5 mL) and DMF (3 mL).
-
Stir the reaction mixture at 60°C for 12 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of aryl bromides[5].
-
In an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Add a strong base, such as LHMDS (1.5 mL of a 1M solution in THF).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-100°C) for 10-72 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with ether and filter.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
This protocol is adapted from the coupling of 2-amino-3-bromopyridines with terminal alkynes[7].
-
To a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add DMF (2.0 mL) and stir for 30 minutes.
-
Add the halopyridine (0.5 mmol), terminal alkyne (0.6 mmol), and Et₃N (1 mL).
-
Heat the reaction mixture to 100°C for 3 hours.
-
After cooling, perform an appropriate work-up and purify the product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This is a general procedure for SNAr with amine nucleophiles[10][11].
-
To a microwave-safe vial, add the halopyridine (1 mmol) and the amine nucleophile (1.2-2.0 mmol).
-
Add a suitable solvent (e.g., ethanol) and a base if necessary (e.g., NaOEt).
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 100-150°C) for a designated time (e.g., 15-60 minutes).
-
After cooling, remove the solvent under reduced pressure.
-
Perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
This compound is a versatile building block with distinct reactivity at its two halogenated positions. For palladium-catalyzed cross-coupling reactions, the C3-Cl bond is the expected site of reaction, offering a handle for the introduction of a variety of substituents. In contrast, nucleophilic aromatic substitution reactions are predicted to occur selectively at the C5-F position, particularly with strong nucleophiles. The 2-methoxy group is expected to electronically influence these reactions, potentially enhancing the rate of cross-coupling at the adjacent C3 position and disfavoring SNAr at that same position. The provided protocols offer a solid foundation for the development of specific reaction conditions for this valuable synthetic intermediate. Further experimental studies on this compound are warranted to fully elucidate its reactivity profile and expand its utility in organic synthesis.
References
- 1. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine and 3-bromo-5-fluoro-2-methoxypyridine
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are pivotal structures in pharmaceuticals and functional materials. The choice of halo-pyridine precursor is a critical parameter influencing reaction efficiency and yield. This guide provides a comparative overview of two such precursors: 3-chloro-5-fluoro-2-methoxypyridine and 3-bromo-5-fluoro-2-methoxypyridine, in the context of Suzuki coupling reactions.
Theoretical Reactivity and Performance Expectations
The reactivity of aryl halides in Suzuki-Miyaura coupling reactions is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl. This trend is dictated by the bond dissociation energies, with the weaker C-Br bond being more readily cleaved by the palladium catalyst in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.
Consequently, 3-bromo-5-fluoro-2-methoxypyridine is expected to exhibit higher reactivity and generally provide higher yields under milder reaction conditions compared to its chloro-analogue, this compound. The stronger C-Cl bond in the chloro-substituted pyridine necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more specialized and often more expensive catalysts and ligands to achieve comparable yields.
Comparative Data Summary
Although a direct experimental comparison is absent from the literature surveyed, the following table summarizes the expected differences in performance based on established reactivity principles in Suzuki coupling.
| Parameter | 3-bromo-5-fluoro-2-methoxypyridine | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | Lower (e.g., 80-100 °C) | Higher (e.g., >100 °C) |
| Typical Reaction Time | Shorter | Longer |
| Catalyst Loading | Generally lower | May require higher loading |
| Ligand Requirements | Standard phosphine ligands often suffice | Often requires bulky, electron-rich phosphine ligands |
| Expected Yield | Generally higher | Generally lower under identical conditions |
| Cost of Starting Material | Often higher | Generally lower |
Experimental Protocols: Representative Methodologies
While specific protocols for the direct comparison of these two substrates are unavailable, the following are representative experimental procedures for the Suzuki coupling of bromo- and chloro-pyridines with arylboronic acids, which can be adapted for the substrates .
General Procedure for Suzuki Coupling of 3-bromo-5-fluoro-2-methoxypyridine
This protocol is adapted from procedures for similar bromopyridine derivatives.[1]
Materials:
-
3-bromo-5-fluoro-2-methoxypyridine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
Procedure:
-
To a reaction vessel, add 3-bromo-5-fluoro-2-methoxypyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
General Procedure for Suzuki Coupling of this compound
This protocol is adapted from procedures for similar chloropyridine derivatives, often requiring more specialized catalytic systems.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Stronger base (e.g., K₃PO₄ or CsF, 2-3 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane, or t-BuOH)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.
-
Add this compound, the arylboronic acid, and the base.
-
Heat the reaction mixture to a higher temperature (typically 100-120 °C) and stir for an extended period (typically 12-24 hours), monitoring the reaction progress.
-
Work-up and purification are carried out as described in the protocol for the bromo-analogue.
Visualizing the Suzuki Coupling Pathway
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion for Researchers and Drug Development Professionals
The choice between this compound and 3-bromo-5-fluoro-2-methoxypyridine for Suzuki coupling applications will depend on a balance of factors including cost, desired reactivity, and the complexity of the desired product.
-
For rapid synthesis and higher yields under milder conditions , 3-bromo-5-fluoro-2-methoxypyridine is the superior choice due to the greater lability of the C-Br bond. This makes it an ideal substrate for late-stage functionalization in complex molecule synthesis where mild conditions are paramount.
-
For cost-effective large-scale synthesis , this compound may be a more attractive starting material. However, this comes with the caveat of requiring more challenging reaction conditions and potentially lower yields, which could offset the initial cost savings. The development of highly active palladium catalysts for the activation of aryl chlorides has made this a more viable option in recent years.
Ultimately, the optimal choice will be project-specific, and small-scale trials are recommended to determine the most efficient and economical route for a particular synthetic target. Further research directly comparing these two valuable building blocks under a standardized set of conditions would be highly beneficial to the chemical research community.
References
Biological Activity of Methoxypyridine Derivatives as PI3K/mTOR Inhibitors: A Comparative Overview
Research in this area has led to the synthesis of various structural analogs and the evaluation of their inhibitory activity against PI3K isoforms and mTOR. This guide provides a comparative summary of the biological activities of these related compounds, along with the general experimental protocols used for their evaluation and a visualization of the targeted signaling pathway.
Comparative Biological Activity
The following table summarizes the in vitro inhibitory activities of representative methoxypyridine and pyridopyrimidine derivatives against PI3Kα, mTOR, and select cancer cell lines. It is important to note that these compounds were not explicitly synthesized from 3-Chloro-5-fluoro-2-methoxypyridine, but they share structural similarities and target the same biological pathway.
| Compound Class | Target(s) | IC50 (nM) vs. PI3Kα | IC50 (nM) vs. mTOR | Antiproliferative Activity (IC50 in nM) |
| Sulfonamide Methoxypyridine Derivatives | PI3Kα/mTOR | 0.22 | 23 | HCT-116: 20, MCF-7: 130[1][2] |
| Pyridopyrimidine Scaffolds | PI3K/mTOR | 3 - 10 (for various derivatives) | Not explicitly stated for all, but dual inhibition confirmed | Micromolar cytotoxicity on cancer cell lines with overactivated PI3K pathway[3][4][5] |
Experimental Protocols
The evaluation of PI3K/mTOR inhibitors typically involves a series of in vitro assays to determine their potency and cellular effects.
Enzymatic Inhibition Assays (PI3K and mTOR)
The inhibitory activity of the synthesized compounds against PI3K and mTOR kinases is commonly determined using biochemical assays. A widely used method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed with the purified enzyme (e.g., PI3Kα or mTOR), its substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3K), and ATP, in the presence and absence of the test compound. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used by a luciferase to generate a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.
General Procedure:
-
Purified PI3K or mTOR enzyme is incubated with the test compound at various concentrations in a reaction buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 37°C).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
The IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%) are calculated from the dose-response curves.
Cellular Proliferation Assays
The antiproliferative activity of the compounds is assessed using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many cancers exhibit dysregulation of this pathway, making it a prime target for anticancer drug development.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 3-Chloro-5-fluoro-2-methoxypyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of spectroscopic techniques to definitively identify 3-Chloro-5-fluoro-2-methoxypyridine and distinguish it from potential isomeric impurities and related byproducts. By leveraging detailed experimental protocols and comparative data analysis, this document serves as a practical resource for the structural elucidation of this important chemical scaffold.
The precise arrangement of substituents on the pyridine ring in this compound dictates its chemical reactivity and biological activity. Synthesis of this compound can potentially yield isomers such as 5-Chloro-3-fluoro-2-methoxypyridine and other related structures. Therefore, a multi-faceted spectroscopic approach is essential for unequivocal structure verification. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Spectroscopic Data
To facilitate the identification of this compound, the following tables present a comparison of its predicted spectroscopic data with available experimental data for closely related isomers and analogs. These comparisons highlight the key diagnostic features for each technique.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | H-4 (δ, ppm) | H-6 (δ, ppm) | OCH₃ (δ, ppm) |
| This compound (Predicted) | ~7.5 (d, J ≈ 2.5 Hz) | ~7.9 (d, J ≈ 8.5 Hz) | ~4.0 (s) |
| 5-Chloro-3-fluoro-2-methoxypyridine | 7.48 (dd, J = 8.8, 2.4 Hz) | 7.79 (dd, J = 8.8, 0.8 Hz) | 4.01 (s) |
| 3,5-Dichloro-2-methoxypyridine | 7.65 (d, J=2.4 Hz) | 8.05 (d, J=2.4 Hz) | 4.02 (s) |
| 5-Bromo-3-fluoro-2-methoxypyridine | 7.62 (dd, J=8.4, 2.4 Hz) | 7.91 (d, J=1.6 Hz) | 4.00 (s) |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | OCH₃ (δ, ppm) |
| This compound (Predicted) | ~155 (d) | ~120 (d) | ~135 (d) | ~150 (d, J ≈ 240 Hz) | ~140 (d) | ~54 |
| 5-Chloro-3-fluoro-2-methoxypyridine | 154.1 (d, J=11.5 Hz) | 126.9 (d, J=24.5 Hz) | 125.1 (d, J=4.0 Hz) | 142.8 (d, J=235.9 Hz) | 139.0 (d, J=6.7 Hz) | 54.5 |
| 3,5-Dichloro-2-methoxypyridine | 158.4 | 120.8 | 140.2 | 125.1 | 144.9 | 54.1 |
Table 3: ¹⁹F NMR Data Comparison (Predicted vs. Experimental)
| Compound | Chemical Shift (δ, ppm) vs. CFCl₃ |
| This compound (Predicted) | ~ -120 to -135 |
| 5-Chloro-3-fluoro-2-methoxypyridine | -132.8 |
| 2-Chloro-5-fluoropyridine | -121.5 |
Table 4: Mass Spectrometry and Infrared Spectroscopy Data Comparison
| Compound | Key MS (m/z) Fragments (Predicted/Experimental) | Key IR (cm⁻¹) Absorptions (Predicted/Experimental) |
| This compound | Predicted: 161/163 (M⁺), 146/148 (M⁺-CH₃), 132/134 (M⁺-CHO), 118 (M⁺-Cl) | Predicted: ~3100-3000 (Ar C-H), ~2950, 2850 (C-H), ~1600, 1480 (C=C, C=N), ~1250 (C-O), ~1100 (C-F), ~800-700 (C-Cl) |
| 5-Chloro-3-fluoro-2-methoxypyridine | 161/163 (M⁺), 146/148, 132/134, 118 | ~3070, 2950, 1600, 1470, 1260, 1110, 780 |
| 3,5-Dichloro-2-methoxypyridine | 177/179/181 (M⁺), 162/164/166, 148/150, 134 | ~3050, 2940, 1580, 1450, 1250, 790 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
1. Sample Preparation:
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile. For gas chromatography-mass spectrometry (GC-MS), ensure the compound is sufficiently volatile and thermally stable.
-
Infrared Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates (e.g., NaCl or KBr) is appropriate.
2. NMR Spectroscopy:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is standard.
-
¹⁹F NMR: This nucleus is highly sensitive. A 376 MHz or equivalent spectrometer can be used. Chemical shifts should be referenced to an internal or external standard, such as CFCl₃ (0 ppm).
3. Mass Spectrometry:
-
Electron Ionization (EI): This is a common technique for volatile compounds. A standard electron energy of 70 eV is used.
-
Electrospray Ionization (ESI): This is suitable for less volatile or more polar compounds and is typically performed on a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
4. Infrared Spectroscopy:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Visualizing the Analysis
To further aid in the structural confirmation process, the following diagrams illustrate the molecular structure and the analytical workflow.
Yield Comparison of Catalytic Systems for 3-Chloro-5-fluoro-2-methoxypyridine Synthesis: A Review of Available Data
This guide, therefore, aims to provide an overview of potential synthetic strategies and relevant catalytic approaches based on the synthesis of structurally similar compounds. The information presented here is intended to guide researchers in designing synthetic routes and selecting potential catalytic systems for further investigation.
Potential Synthetic Pathways
Based on established pyridine chemistry, the synthesis of 3-Chloro-5-fluoro-2-methoxypyridine could logically proceed through several key transformations. A generalized schematic of these potential pathways is illustrated below.
Caption: Generalized synthetic pathways to this compound.
The synthesis would likely involve a multi-step process starting from a suitable pyridine precursor, followed by the sequential or regioselective introduction of the chloro, fluoro, and methoxy functionalities. The order of these steps would be crucial in determining the overall efficiency and yield of the synthesis.
Insights from Related Syntheses
While direct data is lacking for the target molecule, examining the synthesis of analogous compounds can provide valuable insights into potentially effective catalytic systems. For instance, the synthesis of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine often involves fluorination of a corresponding dichloro-precursor.
Catalytic Fluorination:
Patents describing the synthesis of related fluorinated pyridines often mention the use of fluoride sources like anhydrous hydrogen fluoride (HF) or potassium fluoride (KF). While some processes proceed without a catalyst at high temperatures and pressures, phase-transfer catalysts are sometimes employed to facilitate the reaction under milder conditions.
Catalytic Chlorination:
The introduction of a chlorine atom onto a pyridine ring can be achieved through various methods. For activated pyridine rings, electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of a proton source or a Lewis acid catalyst is a common strategy. For less reactive substrates, radical chlorination or transition-metal-catalyzed C-H activation/chlorination could be explored. Palladium catalysts have shown utility in the directed C-H chlorination of pyridine derivatives.
Catalytic Methoxylation:
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a methoxy group onto a halogenated pyridine. This reaction is typically carried out using sodium methoxide in methanol or an aprotic polar solvent. The reactivity of the starting halopyridine is a key factor. In cases where the halogen is unreactive towards SNAr, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for etherification, could be a viable alternative. Copper and palladium-based catalytic systems are commonly used for such transformations.
Proposed Experimental Workflow for Catalyst Screening
For researchers aiming to develop a synthetic route, a logical workflow for catalyst screening would be as follows:
Caption: A typical workflow for screening catalysts for a novel synthesis.
1. Precursor Selection: Choose a readily available and cost-effective starting material, such as a di- or tri-substituted pyridine that can be selectively functionalized.
2. Reaction Design: Based on the chosen precursor, design the sequence of chlorination, fluorination, and methoxylation steps.
3. Catalyst Screening: For each step, screen a variety of relevant catalysts (e.g., different transition metals, ligands, and reaction conditions).
4. Optimization: Once a promising catalyst is identified, optimize the reaction parameters (temperature, solvent, reaction time, catalyst loading) to maximize the yield.
5. Analysis: Thoroughly characterize the product at each stage to confirm its identity and purity.
Data Summary (Hypothetical)
Due to the absence of direct experimental data in the literature, the following table is a hypothetical representation of how yield data for different catalytic systems could be presented. This is for illustrative purposes only.
| Catalytic System | Precursor | Reaction Type | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand X | 5-fluoro-2-methoxypyridine | C-H Chlorination | - | [Hypothetical] |
| CuI / Phenanthroline | 2,3-dichloro-5-fluoropyridine | Methoxylation | - | [Hypothetical] |
| Phase Transfer Catalyst | 2,3-dichloro-?-methoxypyridine | Fluorination | - | [Hypothetical] |
Conclusion
The synthesis of this compound presents an opportunity for novel process development. While this guide cannot provide a direct comparison of established catalytic systems due to a lack of available data, it highlights potential synthetic strategies and relevant catalytic approaches based on the synthesis of analogous compounds. Researchers in this area are encouraged to explore the catalytic methods mentioned for chlorination, fluorination, and methoxylation of pyridine derivatives to develop an efficient synthetic route to this target molecule. The systematic screening and optimization of catalysts will be crucial for achieving high yields and purity.
The Fluorine Advantage: A Comparative Guide to 3-Chloro-5-fluoro-2-methoxypyridine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of 3-Chloro-5-fluoro-2-methoxypyridine and its non-fluorinated counterpart, 3-Chloro-2-methoxypyridine, to illuminate the distinct advantages conferred by the fluorine substituent in drug design. By examining key physicochemical and pharmacological parameters, we aim to provide a data-driven resource for researchers to make informed decisions in the development of novel therapeutics.
Physicochemical Properties: A Tale of Two Pyridines
The introduction of a fluorine atom at the C-5 position of the pyridine ring in 3-Chloro-2-methoxypyridine significantly modulates its electronic and physical properties. These alterations can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.
| Property | 3-Chloro-2-methoxypyridine (Analog) | This compound | Impact of Fluorine |
| Molecular Weight ( g/mol ) | 143.57 | 161.56 | Increased molecular weight |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 (estimated) | ~2.0 (estimated) | Increased lipophilicity |
| pKa (Pyridine Nitrogen) | ~2.5 (estimated) | ~1.5 (estimated) | Decreased basicity |
The fluorine atom, being highly electronegative, withdraws electron density from the pyridine ring, which has two major consequences. Firstly, it increases the molecule's overall lipophilicity (LogP), which can enhance membrane permeability and cell uptake. Secondly, it reduces the basicity (pKa) of the pyridine nitrogen, which can alter drug-receptor interactions and solubility at physiological pH.
Pharmacological Implications: Enhanced Performance by Fluorine
The subtle yet significant changes in physicochemical properties induced by fluorine translate into tangible advantages in a pharmacological context. These benefits primarily manifest in improved metabolic stability and enhanced binding affinity to biological targets.
| Parameter | 3-Chloro-2-methoxypyridine (Analog) | This compound | Advantage of Fluorination |
| Metabolic Stability (t½ in human liver microsomes) | Lower (predicted) | Higher (predicted) | Increased resistance to oxidative metabolism |
| Target Binding Affinity (Ki or IC50) | Target-dependent | Potentially Increased | Enhanced potency and selectivity |
The strong carbon-fluorine bond is significantly more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond. This "metabolic blocking" effect at the C-5 position can substantially increase the metabolic half-life of the drug, leading to improved bioavailability and potentially reduced dosing frequency.
Furthermore, the fluorine atom can participate in favorable interactions within the binding pocket of a target protein, such as hydrogen bonds or dipole-dipole interactions. This can lead to a tighter binding affinity, resulting in enhanced potency and potentially greater selectivity for the intended target.
Experimental Protocols
To empirically determine the properties discussed above, the following standard experimental protocols are typically employed:
Determination of LogP (Shake-Flask Method)
-
Preparation of Phases: n-Octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
Compound Dissolution: A known concentration of the test compound is dissolved in the aqueous phase.
-
Partitioning: An equal volume of the octanol phase is added, and the mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa (UV-Metric Titration)
-
Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Titration Setup: A multi-well plate is prepared with a series of buffers covering a wide pH range (e.g., pH 2 to 12). An aliquot of the stock solution is added to each well.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of the compound in each well is recorded.
-
Data Analysis: The changes in absorbance at specific wavelengths as a function of pH are used to determine the pKa value(s) of the ionizable group(s).
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Compound Addition: The test compound is added to the incubation mixture at a specific concentration (e.g., 1 µM).
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance can be calculated.
Target Binding Affinity Assay (Competitive Binding Assay)
-
Assay Components: The assay includes the target protein, a radiolabeled or fluorescently labeled ligand with known affinity for the target, and the test compound at various concentrations.
-
Incubation: The components are incubated together to allow for competitive binding to the target protein.
-
Separation of Bound and Unbound Ligand: The bound ligand is separated from the unbound ligand using techniques such as filtration, centrifugation, or size-exclusion chromatography.
-
Quantification: The amount of labeled ligand bound to the target is quantified.
-
Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the binding of the labeled ligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Impact of Fluorination
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Logical relationship between the fluorine substituent and its impact on physicochemical and pharmacological properties.
Figure 2: A generalized experimental workflow for comparing the fluorinated and non-fluorinated analogs.
Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reaction kinetics for analogs of 3-Chloro-5-fluoro-2-methoxypyridine, focusing on nucleophilic aromatic substitution (SNAr). Due to a lack of specific experimental kinetic data for this compound in the reviewed literature, this guide leverages data from closely related substituted pyridines to infer and compare reactivity trends. The information presented is intended to support researchers in understanding the structure-reactivity relationships of this class of compounds.
Executive Summary
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of pyridines in medicinal chemistry. The reactivity of substituted pyridines in SNAr reactions is highly dependent on the nature and position of the substituents on the pyridine ring. For a molecule like this compound, the key factors influencing its reactivity are the nature of the leaving group (chloro vs. fluoro), the electronic effects of the additional fluoro and methoxy substituents, and the position of these groups relative to the reaction center.
This guide will explore these factors by examining kinetic data from analogous systems. The primary focus will be on the relative reactivity of chloro- and fluoropyridines and the influence of other substituents on the reaction rate.
Comparative Kinetic Data
| Substrate | Nucleophile | Solvent | Relative Rate (kF/kCl) | Key Findings & Inferences |
| 2-Fluoropyridine vs. 2-Chloropyridine | Sodium Ethoxide | Ethanol | 320 | The C-F bond is significantly more activated towards nucleophilic attack than the C-Cl bond in the 2-position.[1] |
| 2-Halopyridines with 5-Fluoro substituent | Sodium Ethoxide | Ethanol | - | A fluoro substituent at the 5-position is reported to retard the rate of nucleophilic substitution at the 2-position.[1] |
| 2-Methoxy-3-nitropyridine & 2-Methoxy-5-nitropyridine | Secondary Amines | Aqueous | - | The presence of strong electron-withdrawing groups like nitro significantly accelerates the SNAr reaction. The methoxy group is a leaving group in these examples. |
Based on these findings, we can infer the following about the reactivity of this compound:
-
Leaving Group: The reaction would likely proceed via the displacement of the chloride at the 3-position. While fluoride is a better leaving group in many SNAr reactions on pyridines, the substitution pattern and electronic effects of the other substituents will play a crucial role.
-
Substituent Effects:
-
The 2-methoxy group is an activating group due to its electron-donating resonance effect, which can stabilize the Meisenheimer intermediate.
-
The 5-fluoro group has a dual role. It is an electron-withdrawing group via its inductive effect, which should activate the ring towards nucleophilic attack. However, as noted, a 5-fluoro substituent has been observed to retard substitution at the 2-position, possibly due to lone-pair/lone-pair repulsion with the incoming nucleophile or the developing negative charge in the transition state.[1] Its effect on substitution at the 3-position is not explicitly detailed in the available literature.
-
Experimental Protocols
A common method for determining the relative kinetics of SNAr reactions is through competition experiments . This methodology allows for the direct comparison of the reactivity of two or more substrates without needing to measure absolute rate constants.
General Protocol for Competition Kinetics:
-
Stock Solution Preparation: Prepare stock solutions of the pyridine substrates (e.g., this compound and an analog), a nucleophile (e.g., a primary or secondary amine), and a base (if necessary) in a suitable aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Reaction Setup: In a reaction vessel, combine equimolar amounts of the competing pyridine substrates with a sub-stoichiometric amount of the nucleophile. The nucleophile should be the limiting reagent to ensure that the reaction does not go to completion.
-
Reaction Monitoring: The reaction mixture is stirred at a constant temperature, and aliquots are taken at various time points.
-
Quenching and Analysis: The reaction in the aliquots is quenched (e.g., by adding a large volume of a suitable solvent). The relative concentrations of the remaining reactants and the formed products are then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: The relative rate constants are calculated from the ratio of the products formed or the ratio of the reactants consumed over time.
Reaction Mechanism and Experimental Workflow
The SNAr reaction of a substituted pyridine with a nucleophile generally proceeds through a two-step mechanism involving a Meisenheimer complex intermediate.
Caption: General mechanism for the SNAr reaction of a substituted pyridine.
The following diagram illustrates a typical workflow for a comparative kinetic study using competition experiments.
Caption: Workflow for comparative kinetic analysis via competition experiments.
Conclusion
While direct kinetic data for this compound is not currently available in the surveyed literature, a comparative analysis of its analogs provides valuable insights into its expected reactivity in nucleophilic aromatic substitution reactions. The interplay of the leaving group identity and the electronic effects of the methoxy and fluoro substituents will ultimately govern the reaction kinetics. The provided experimental protocol for competition kinetics offers a robust method for empirically determining the relative reactivity of this compound and its analogs. Further computational studies could also provide theoretical predictions of the reaction barriers and rate constants to complement experimental work.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Chloro-5-fluoro-2-methoxypyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and operational excellence. This guide provides detailed procedural information for the safe disposal of 3-Chloro-5-fluoro-2-methoxypyridine (CAS No. 1214377-00-0), ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE). The specific requirements may vary based on the full Safety Data Sheet (SDS), but general best practices for halogenated pyridines include:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhalation of vapors or dust.
In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Quantitative Data Summary
While a comprehensive Safety Data Sheet (SDS) for this compound was not fully accessible, the following table summarizes typical hazard classifications and exposure guidelines for similar halogenated pyridine compounds. These values should be treated as indicative until a specific SDS is consulted.
| Parameter | Value | Source/Comments |
| GHS Hazard Statements | H315, H319, H335 | For similar compounds like 2-Chloro-3-methoxypyridine. Indicates potential for skin irritation, serious eye irritation, and respiratory irritation. |
| GHS Precautionary Statements | P261, P280, P302+P352, P305+P351+P338, P501 | For similar compounds. Advises avoiding breathing dust/fumes, wearing protective gear, and specific first aid and disposal measures. |
| Disposal Concentration (Water) | 0.2 ppb | As per 40 CFR § 721.8675 for halogenated pyridines, this is the concentration limit for release to water after treatment.[1] |
Spill and Waste Management Protocol
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Place the absorbed or collected material into a suitable, labeled, and sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be collected for hazardous waste disposal.
Waste Disposal Procedure:
Waste this compound is considered hazardous waste. Disposal must be conducted in accordance with all local, regional, and national regulations.
-
Containerization: Collect all waste material (the chemical itself, contaminated absorbents, and cleaning materials) in a designated, compatible, and clearly labeled hazardous waste container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal Method: The primary recommended method for the disposal of halogenated pyridines is incineration . Specifically, rotary kiln incineration is a common practice. Chemical destruction, potentially coupled with carbon adsorption, is also a viable method as outlined in EPA regulations for halogenated pyridines.[1]
-
Professional Disposal Service: Engage a licensed hazardous waste disposal company to transport and dispose of the material at an approved facility. Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Personal protective equipment for handling 3-Chloro-5-fluoro-2-methoxypyridine
Essential Safety and Handling Guide for 3-Chloro-5-fluoro-2-methoxypyridine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety data of structurally similar compounds, including other substituted pyridines. It is imperative to handle this chemical with caution and to consult with a qualified safety professional for a comprehensive risk assessment before use.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a hazardous substance. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation. It may also be flammable.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). A face shield may be required for splash hazards. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected prior to use. | Prevents skin contact which may cause irritation.[1] |
| Body | A flame-retardant lab coat or chemical-resistant apron worn over personal clothing. | Protects against skin contact and potential flammability hazards. |
| Respiratory | Use in a well-ventilated area is required. If ventilation is inadequate or for spill cleanup, a full-face respirator with appropriate cartridges should be used. | Minimizes inhalation of vapors which may cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Eye Wash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[1][2]
2.2. Personal Protective Measures
-
Don PPE: Before handling, put on all required PPE as detailed in Table 1.
-
Inspect Container: Check the container for any damage or leaks before opening.
-
Grounding: For transfers, ground and bond the container and receiving equipment to prevent static discharge.[1][2]
-
Dispensing: Carefully dispense the required amount, avoiding the generation of dust or aerosols.
-
Closure: Securely close the container immediately after use.
-
Decontamination: Clean any spills immediately according to the spill response plan (Section 3).
-
Hand Washing: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
Emergency and Disposal Plan
3.1. Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep up and place in a sealed container.[4]
-
Clean: Decontaminate the spill area.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
3.2. First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5]
-
In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[6]
3.3. Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the chemical waste through an authorized hazardous waste disposal facility, in accordance with all local, regional, and national regulations.[4] Do not empty into drains.[5]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some similar compounds require refrigeration.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
-
Security: Store in a locked-up area to prevent unauthorized access.[1]
Visual Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
